(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Description
BenchChem offers high-quality (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-ethoxycarbonylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDDYBJDARVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694516 | |
| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093120-64-9 | |
| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid CAS number 1093120-64-9
An In-depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Authored by: A Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, identified by CAS number 1093120-64-9, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry.[1] Its structure, featuring a thiophene ring functionalized with both a boronic acid and an ethoxycarbonyl group, makes it a highly valuable reagent for constructing complex molecular architectures. Thiophene-containing molecules are of significant interest in both pharmaceutical and materials science research, and this particular boronic acid provides a direct and efficient route for their synthesis.
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery and development, allowing for the precise and predictable assembly of biaryl and heteroaryl structures. The boronic acid moiety acts as the organoboron component, while the ethoxycarbonyl group offers a site for further chemical modification or can be an integral part of the final molecule's pharmacophore. Boronic acids are favored in synthesis due to their versatile reactivity, stability, and relatively low toxicity.[4]
This guide provides an in-depth examination of the properties, synthesis, applications, and handling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Specifications
Accurate identification and understanding of a compound's physical and chemical properties are fundamental to its successful application in research and synthesis. The key data for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1093120-64-9 | [1] |
| Molecular Formula | C₇H₉BO₄S | [1][5] |
| Molecular Weight | 200.02 g/mol | [1][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95-98% | [1][7][8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| InChI Key | QEBDDYBJDARVJR-UHFFFAOYSA-N | [7] |
| SMILES | CCOC(=O)c1ccc(s1)B(O)O |
Note: A structural analogue, (5-(Methoxycarbonyl)thiophen-2-yl)boronic acid (CAS 876189-21-8), shares similar properties and reactivity patterns.[9]
Synthesis Pathway: A General Overview
While specific, detailed synthetic procedures for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid are proprietary to chemical suppliers, a general and widely adopted method for synthesizing aryl and heteroaryl boronic acids involves the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.
A plausible synthetic workflow is illustrated below. The process begins with a halogenated thiophene ester, which is converted into a Grignard reagent. This intermediate then reacts with a borate ester, such as trimethyl borate, to form a boronate ester. The final step is the hydrolysis of the boronate ester to yield the desired boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
Thiophene boronic acids can be challenging substrates due to their potential for instability and protodeboronation (loss of the boronic acid group). [10]However, highly efficient protocols have been developed. Research has shown that using aqueous solvent systems, such as n-butanol/water, can be more effective for heterocyclic substrates than anhydrous conditions. [2][11] Below is a representative, self-validating protocol for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a generic aryl chloride (Ar-Cl).
Objective: To synthesize Ethyl 5-(Aryl)thiophene-2-carboxylate.
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equivalents)
-
Aryl Chloride (Ar-Cl) (1.0 equivalent)
-
Palladium Catalyst (e.g., a complex with a fluorenylphosphine ligand, 0.1–1 mol%) [12]* Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent: n-Butanol and deionized water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the aryl chloride, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, and the base.
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with argon). This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst and Solvent Addition: The palladium catalyst is added to the flask under a positive pressure of inert gas. The degassed n-butanol and water are then added via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 100-110°C) and stirred vigorously. The biphasic mixture ensures efficient mixing and reaction. [11]5. Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer (n-butanol) is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 5-(Aryl)thiophene-2-carboxylate.
-
This protocol, utilizing an aqueous/organic biphasic system, often leads to near-quantitative yields and simplifies product separation. [3][14]
Applications in Drug Discovery and Materials Science
The structural motif provided by (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a valuable component in the design of new therapeutic agents and advanced materials.
Medicinal Chemistry and Drug Development
Boronic acids themselves are recognized as important pharmacophores. [4]Several FDA-approved drugs, such as Bortezomib (Velcade), contain a boronic acid group that is key to their mechanism of action. [4]More commonly, boronic acids are used as intermediates to build larger, more complex molecules. [13] The thiophene ring is a well-known bioisostere for the phenyl ring, often used by medicinal chemists to modulate a compound's metabolic stability, solubility, and target-binding properties. By incorporating the (5-(ethoxycarbonyl)thiophen-2-yl) moiety, researchers can synthesize novel compounds to target a wide range of diseases. Recent research has shown that boronic acid-based compounds can act as potent enzyme inhibitors, for example, against neutrophil elastase, which is implicated in inflammatory lung diseases. [14]
Materials Science
Thiophene-based polymers are at the forefront of organic electronics research, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The Suzuki-Miyaura coupling is a primary method for synthesizing the conjugated polymer backbones required for these applications. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid can be used to introduce specific functionalities into these polymers, tuning their electronic properties and performance.
Safe Handling, Storage, and Stability Considerations
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.
Storage
-
Temperature: Organoboronic acids should be stored in a cool, dry place. For (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, storage at 2-8°C is recommended. [5]A structural analogue is noted to require storage in a freezer at -20°C. * Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture. Boronic acids are hygroscopic and can degrade upon exposure to humidity. [15]* Containers: Use tightly sealed containers to prevent moisture ingress. [15]
Handling and Safety
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific data for this compound is limited, related boronic acids are known to cause skin and serious eye irritation, and may be harmful if swallowed or inhaled. [9]* Segregation: Organic acids should be stored separately from inorganic acids, oxidizing agents, and bases. [16][17]
Chemical Stability and Protodeboronation
A key consideration when working with heteroaryl boronic acids is their susceptibility to protodeboronation, a competing reaction where the C-B bond is cleaved and replaced by a C-H bond. [10]This side reaction reduces the yield of the desired cross-coupling product.
Factors promoting protodeboronation include:
-
Elevated temperatures
-
Prolonged reaction times
-
Presence of acidic or basic conditions [10] To mitigate this, it is crucial to use highly active catalyst systems that promote a rapid rate of cross-coupling relative to the rate of protodeboronation. [10][12]Careful optimization of reaction conditions (catalyst, base, solvent, temperature) is essential for achieving high yields.
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a potent and versatile chemical tool for researchers in drug discovery and materials science. Its primary strength lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for introducing a functionalized thiophene moiety into target molecules. By understanding its properties, adhering to optimized reaction protocols, and following proper safety and handling procedures, scientists can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.
References
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]
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SemOpenAlex. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]
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MySkinRecipes. (n.d.). (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. [Link]
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Boruah, M., & Begum, A. (2017). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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Citterio, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
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Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. [Link]
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Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
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ChemBK. (n.d.). (5-(ETHOXYCARBONYL)THIOPHEN-2-YL)BORONIC ACID. [Link]
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PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid. [Link]
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Pinheiro, P. F. S., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S). [Link]
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University of Waterloo. (2022). Organic Acids Chemical Storage Fact Sheet. [Link]
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ResearchGate. (n.d.). Protodeboronation of 5-formyl-2-thiopheneboronic acid. [Link]
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Fernandes, G. F. S., et al. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]
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Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
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(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid molecular weight
An In-Depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a pivotal heterocyclic building block in modern synthetic chemistry. With a molecular weight of approximately 200.02 g/mol , this compound serves as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions, for the construction of complex organic molecules. Its unique structure, featuring a thiophene core, a reactive boronic acid moiety, and a modifiable ethoxycarbonyl group, makes it highly valuable in the fields of drug discovery, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and characterization, and a practical guide to its application in the Suzuki-Miyaura coupling reaction.
Introduction: The Strategic Value of Functionalized Thiophene Boronic Acids
Boronic acids and their derivatives are foundational pillars of contemporary organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] Their incorporation into drug candidates has seen a significant rise, leading to several FDA-approved therapeutics, underscoring their importance in medicinal chemistry.[1][2] The boron atom's unique electronic properties facilitate a range of chemical transformations, most notably the formation of carbon-carbon bonds.[2]
Within this class of reagents, thiophene-based boronic acids are of particular interest. The thiophene ring is a bioisostere of the benzene ring and is a common scaffold in many pharmacologically active compounds. The presence of the sulfur heteroatom imparts distinct electronic properties and potential metabolic advantages. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid emerges as a particularly strategic reagent by combining three key functional elements:
-
A Thiophene Core: A robust aromatic system prevalent in pharmaceuticals.
-
A Boronic Acid Group: The reactive handle for palladium-catalyzed cross-coupling.
-
An Ethoxycarbonyl Group: An electron-withdrawing group that modulates the reactivity of the ring and provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide focuses on the technical details of this compound, starting with its fundamental molecular properties.
Physicochemical Properties and Molecular Weight
Accurate characterization begins with a precise understanding of a compound's fundamental properties. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | [3][4] |
| Synonyms | 5-Ethoxycarbonylthiophene-2-boronic acid | [3][5] |
| Molecular Formula | C₇H₉BO₄S | [5][6][7] |
| Molecular Weight | 200.02 g/mol | [4][5][6][7][8] |
| CAS Number | 1093120-64-9 | [4][5][7] |
| Appearance | Solid | [3] |
| Predicted Boiling Point | 391.1 ± 52.0 °C at 760 mmHg | [7][8] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [7][8] |
| Storage Conditions | 2-8°C, under inert, dry atmosphere | [6][7][8] |
Synthesis and Purification: A Mechanistic Approach
While commercially available, understanding the synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid provides insight into potential impurities and handling requirements. A common and logical laboratory-scale synthesis involves the directed lithiation of an appropriate thiophene precursor followed by borylation.
Conceptual Synthetic Pathway
The synthesis hinges on the selective deprotonation at the C5 position of the thiophene ring, which is adjacent to the sulfur atom and activated by the electron-withdrawing ester group at the C2 position. This is followed by trapping the resulting organolithium species with a borate ester.
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(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid: A Technical Guide for Advanced Synthesis
Abstract
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a pivotal heterocyclic building block in modern organic synthesis, particularly for pharmaceutical and materials science research. Its strategic functionalization, featuring a reactive boronic acid at the 2-position and a versatile ethoxycarbonyl group at the 5-position of a thiophene ring, makes it an indispensable reagent for constructing complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed, mechanistically-driven synthesis protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind procedural steps, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this reagent's full potential.
Introduction: The Strategic Value of the Thiophene Moiety
The thiophene ring is a celebrated "privileged structure" in medicinal chemistry.[1] As a bioisostere of the benzene ring, it is integral to numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[2] Its unique electronic properties and hydrogen bonding capabilities, conferred by the sulfur heteroatom, allow for favorable interactions with biological targets.[1][3] In materials science, thiophene-based oligomers and polymers are at the forefront of organic electronics development.[2]
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid emerges as a highly valuable intermediate for two key reasons:
-
It serves as a robust handle for introducing the thiophene scaffold into target molecules via carbon-carbon bond-forming reactions.
-
The ethoxycarbonyl group provides a secondary point for chemical modification (e.g., hydrolysis to a carboxylic acid, amidation, or reduction), enabling further diversification of the molecular structure.
Physicochemical and Structural Properties
This boronic acid is typically a white to off-white solid, stable under standard laboratory conditions but requires careful handling to prevent degradation.[4]
| Property | Value | Source(s) |
| CAS Number | 1093120-64-9 | [5][6][7] |
| Molecular Formula | C₇H₉BO₄S | [6][8] |
| Molecular Weight | 200.02 g/mol | [6][7] |
| Appearance | White to off-white solid | [9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][10][11] |
| Predicted Boiling Point | 391.1 ± 52.0 °C | [5][11] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [5] |
Synthesis and Purification: A Mechanistic Approach
The most common and reliable synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid involves a directed ortho-metalation (DoM) followed by borylation. This strategy leverages the electron-withdrawing nature of the ester to direct deprotonation to the adjacent C5 position.
Detailed Synthesis Protocol
This protocol describes the synthesis starting from ethyl thiophene-2-carboxylate.
Materials:
-
Ethyl thiophene-2-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reactor Setup: A three-neck, flame-dried, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with ethyl thiophene-2-carboxylate (1 equivalent) and anhydrous THF (approx. 0.2 M solution).
-
Scientist's Note: Rigorous exclusion of atmospheric moisture is paramount. Organolithium reagents like n-BuLi are extremely reactive towards water. Flame-drying the glassware and maintaining a positive nitrogen pressure are critical for success.
-
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Rationale: The lithiation step is highly exothermic. Low temperature is essential to control the reaction rate, prevent side reactions (such as attack at the ester carbonyl), and stabilize the thiophenyl anion intermediate.
-
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is then stirred at -78 °C for 1 hour.
-
Rationale: A slight excess of n-BuLi ensures complete deprotonation. The slow addition maintains temperature control. The one-hour stir time allows the lithiation to proceed to completion.
-
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Rationale: The lithiated thiophene acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. The reaction is allowed to warm to room temperature to ensure the reaction goes to completion.
-
-
Aqueous Workup (Hydrolysis): The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the pH is ~2. The mixture is stirred vigorously for 1 hour.
-
Rationale: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid. Vigorous stirring ensures complete hydrolysis.
-
-
Extraction & Drying: The aqueous layer is separated, and the organic layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by trituration or recrystallization from an ethyl acetate/hexanes solvent system to yield (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, and (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is an excellent substrate for this reaction.[12][13] It enables the coupling of the thiophene ring to a variety of aryl or vinyl halides and triflates.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R'-B(OH)₂) is transferred to the palladium center. This step requires a base to form an "ate" complex, activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-R') and regenerating the Pd(0) catalyst.
Standard Protocol for a Model Suzuki Coupling
Reaction: Coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with 4-bromoanisole.
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equivalents)
-
4-bromoanisole (1.0 equivalent)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reactor Setup: To a round-bottom flask, add 4-bromoanisole, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, and sodium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Scientist's Note: While Pd(PPh₃)₄ can be used, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ often give higher yields with lower catalyst loadings, especially for challenging substrates like heteroaryl chlorides.[12][14]
-
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water.
-
Rationale: A biphasic solvent system is common.[15] Toluene dissolves the organic components, while water dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility.
-
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen is crucial to prevent catalyst deactivation and ensure a high yield.
-
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or GC-MS.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of boronic acids.[10]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust.[4][16]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen).[5][10] Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides, and protodeboronation under harsh acidic or basic conditions.[4][17]
-
Stability: Boronic acids are generally stable but can degrade upon exposure to excessive heat, moisture, or light.[16] Avoid contact with strong oxidizing agents.[10]
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a powerful and versatile reagent for synthetic chemists. Its strategic placement of a boronic acid and an ester group on the pharmaceutically relevant thiophene core makes it an ideal building block for creating novel compounds in drug discovery and materials science.[18][19] A thorough understanding of its synthesis, proper handling, and the mechanics of its application in Suzuki-Miyaura coupling reactions is essential for unlocking its full synthetic potential.
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Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. Available from: [Link]
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ChemBK. (n.d.). (5-(ETHOXYCARBONYL)THIOPHEN-2-YL)BORONIC ACID. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Hassan, W., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
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Akter, J., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis. Available from: [Link]
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Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. Available from: [Link]
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SemOpenAlex. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]
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ResearchGate. (2008). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]
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Stanforth, S. P. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(35), 8479-8501. Available from: [Link]
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Milano-Bicocca University. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
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LookChem. (n.d.). THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER-5-BORIC ACID. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring a thiophene core functionalized with both a boronic acid and an ethoxycarbonyl group, allows for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the principles of directed ortho-metalation (DoM). It offers a detailed mechanistic rationale, a comprehensive experimental protocol, and a comparative analysis of critical reaction parameters, designed to empower researchers in medicinal chemistry and materials science.[2][3]
Introduction: Significance and Applications
Thiophene-containing molecules are prevalent scaffolds in a vast array of biologically active compounds and advanced materials.[1] The thiophene ring is considered a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals where it often serves to modulate pharmacological properties.[2] Boronic acids, in turn, are indispensable reagents for creating carbon-carbon bonds with high efficiency and functional group tolerance.[4]
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid merges these two key functionalities. It serves as a versatile precursor for:
-
Medicinal Chemistry: Synthesizing kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[2][5] The boronic acid moiety itself can act as a functional group, enhancing interactions with protein receptors.[5]
-
Materials Science: Constructing conjugated polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3]
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the precise installation of the 5-(ethoxycarbonyl)thiophen-2-yl moiety onto various aromatic and heteroaromatic systems.[6]
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
The most reliable and widely employed method for synthesizing (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a two-step sequence involving the directed ortho-metalation of a thiophene ester, followed by borylation.
Mechanistic Rationale
The synthesis hinges on the principles of Directed ortho-Metalation (DoM), a powerful tool for achieving high regioselectivity in aromatic functionalization.[7]
-
Directed Lithiation: The process begins with ethyl thiophene-2-carboxylate. The ester group acts as a Directed Metalation Group (DMG).[7] When treated with a strong organolithium base, such as n-butyllithium (n-BuLi), the lithium cation coordinates to the Lewis basic oxygen atom of the ester carbonyl. This coordination pre-positions the base, directing it to deprotonate the nearest, most acidic ring proton—the one at the C5 position.[8][9] For π-electron-rich heterocycles like thiophene, lithiation at the C2 (or C5) position is inherently favored, and the DMG at C2 strongly reinforces this selectivity for the C5 position.[8] This step is performed at very low temperatures (-78 °C) to prevent competitive nucleophilic addition of the alkyllithium to the ester carbonyl.[10]
-
Borylation: The resulting 5-lithiated thiophene intermediate is a potent nucleophile. It is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). The aryllithium attacks the electron-deficient boron atom, forming a boronate complex.
-
Hydrolysis: Finally, acidic workup hydrolyzes the borate ester to yield the target (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
The overall synthetic workflow is depicted below.
Causality Behind Experimental Choices
The success of this synthesis relies on the careful control of several experimental parameters.
| Parameter | Choice & Rationale |
| Starting Material | Ethyl thiophene-2-carboxylate: The ethyl ester provides a good balance of reactivity and stability. The ester itself is the crucial Directed Metalation Group (DMG).[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF): THF is an excellent solvent for organolithium reactions. It is polar enough to dissolve the reagents and effectively solvates the lithium cation, which can deaggregate the alkyllithium reagent, increasing its basicity.[8] It must be rigorously dried, as water will quench the organolithium reagent. |
| Base | n-Butyllithium (n-BuLi): A strong, commercially available base capable of deprotonating the thiophene ring. While other bases like LDA can be used, n-BuLi is standard for this transformation.[10] |
| Temperature | -78 °C (Dry Ice/Acetone Bath): This is the most critical parameter. It is essential to maintain this low temperature during the addition of n-BuLi to prevent the base from acting as a nucleophile and attacking the ester carbonyl.[10] The lithiated intermediate is also most stable at this temperature. |
| Boron Source | Triisopropyl borate: Chosen for its reactivity and steric bulk, which helps prevent the formation of over-borylated side products. Trimethyl borate is also a viable alternative. |
The mechanism of the key lithiation and borylation steps is illustrated in the following diagram.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
Reagents: Ethyl thiophene-2-carboxylate, n-Butyllithium (solution in hexanes, e.g., 2.5 M), Triisopropyl borate, Anhydrous Tetrahydrofuran (THF), Hydrochloric Acid (e.g., 2 M aq.), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, low-temperature thermometer, dry ice/acetone bath, rotary evaporator, standard glassware for workup.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with ethyl thiophene-2-carboxylate (1.0 eq) and anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30 minutes.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature overnight.
-
Quenching & Workup: Cool the mixture in an ice bath and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by trituration with cold hexanes to afford (5-(ethoxycarbonyl)thiophen-2-yl)boronic acid as a solid.
Self-Validation and Characterization
-
Reaction Monitoring: Progress can be monitored by TLC or by quenching small aliquots and analyzing via GC-MS.
-
Product Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the thiophene protons (two doublets), the ethyl group (a quartet and a triplet), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Confirms the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight (200.02 g/mol ).[11]
-
Conclusion and Outlook
The synthesis of (5-(ethoxycarbonyl)thiophen-2-yl)boronic acid via directed ortho-metalation is a robust and highly regioselective method. By carefully controlling key parameters, particularly temperature, researchers can reliably access this valuable building block in good yields. Its utility in constructing C-C bonds through Suzuki-Miyaura coupling ensures its continued importance in the discovery and development of new pharmaceuticals and advanced functional materials.[1][6] Future research may focus on developing more sustainable, catalytic methods for C-H borylation that could bypass the need for stoichiometric organolithium reagents, further enhancing the accessibility of this and related thiophene boronic acids.
References
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Ningbo Inno Pharmachem Co., Ltd. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]
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Polymer Chemistry. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Retrieved from [Link]
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Kaur, H., & Hall, D. G. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 6(1), 113-132. Retrieved from [Link]
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University of Liverpool. (2003). Directed (ortho) Metallation. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
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Gronowitz, S., & Bugge, A. (1969). Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications, (19), 1161. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. ARKIVOC, 2003(9), 158-173. Retrieved from [Link]
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Di Maria, F., Martinelli, E., & Pucci, A. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 26(15), 4485. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
-
Székely, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4629. Retrieved from [Link]
-
University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of ethyl 5-hexadecylamino-2-thiophenecarboxylate. Retrieved from [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6, 643–660. Retrieved from [Link]
-
Pulis, A. P., et al. (2016). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 55(38), 11436-11440. Retrieved from [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]
-
Pulis, A. P., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(42), 15858-15869. Retrieved from [Link]
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Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2669. Retrieved from [Link]
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(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid properties
An In-Depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a thiophene ring functionalized with both a boronic acid and an ethoxycarbonyl group, makes it an invaluable reagent for constructing complex molecular architectures. Thiophene-based structures are prevalent motifs in a multitude of biologically active compounds and advanced materials, including pharmaceuticals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]
This guide provides a comprehensive overview of the properties, applications, and handling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, with a focus on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The insights and protocols herein are designed to equip researchers with the technical knowledge required for its successful and efficient utilization in synthetic chemistry.
Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a solid material whose characteristics dictate its handling, storage, and reactivity.
Chemical Structure
Caption: Chemical structure of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Core Properties Summary
For ease of reference, the key physicochemical properties are summarized in the table below. Note that some values, such as boiling point and pKa, are predicted values from computational models.
| Property | Value | Reference(s) |
| CAS Number | 1093120-64-9 | [2][3][4] |
| Molecular Formula | C₇H₉BO₄S | [2][4] |
| Molecular Weight | 200.02 g/mol | [2][4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Predicted Boiling Point | 391.1 ± 52.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 7.58 ± 0.53 | [4][7] |
| IUPAC Name | [5-(ethoxycarbonyl)thiophen-2-yl]boronic acid | |
| InChI Key | QEBDDYBJDARVJR-UHFFFAOYSA-N | [6] |
Expert Insights: Handling, Storage, and Stability
As a senior application scientist, it is crucial to emphasize that the benchtop stability of boronic acids, particularly heterocyclic derivatives, is a significant practical concern.[8] Thiophene boronic acids are susceptible to degradation pathways, most notably protodeboronation, which can diminish their reactivity and complicate purification.[9]
Storage Recommendations: To ensure the integrity and reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, the following storage protocol is mandatory:
-
Temperature: Store in a freezer, ideally under -20°C, although storage at 2-8°C is acceptable for shorter periods.[2][3][7][10]
-
Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and hydrolysis.[3][11] Boronic acids are known to be moisture-sensitive.[12]
-
Light: Store in a dark place, as light can catalyze decomposition pathways.[3][10]
The Challenge of Protodeboronation: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated in the presence of bases and high temperatures, conditions frequently employed in Suzuki-Miyaura coupling reactions.[9] For thiophene boronic acids, this degradation is particularly rapid at a pH greater than 10.[9] This inherent instability can lead to lower yields and the formation of difficult-to-remove byproducts.
Advanced Strategy: Stable Boronate Surrogates: For applications requiring long-term storage or for particularly challenging coupling reactions where slow addition of the boronic acid is beneficial, the use of air-stable surrogates is highly recommended. N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[8] These compounds are exceptionally stable on the benchtop and can release the active boronic acid in situ under the reaction conditions, mitigating the issues of degradation and improving overall reaction efficiency.[8]
Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl partners.[1][13][14] This reaction is fundamental to the synthesis of numerous pharmaceuticals and functional materials.[15]
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
This protocol is a self-validating system designed for robustness. The causality behind each step is explained to provide a deeper understanding.
Reagents & Equipment:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%) or a pre-formed precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Round-bottom flask, reflux condenser, magnetic stir bar, and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
-
Standard laboratory glassware for workup and purification
Causality of Reagent Selection:
-
Boronic Acid Stoichiometry: An excess of the boronic acid is used to compensate for potential decomposition (protodeboronation) and to drive the reaction to completion.
-
Catalyst/Ligand System: The choice of catalyst and ligand is critical. For challenging couplings involving heteroaryl boronic acids or less reactive aryl chlorides, advanced phosphine ligands like SPhos or XPhos are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle efficiently.[9][16] Pre-formed precatalysts offer convenience and improved air stability.
-
Base: A moderately strong base like K₃PO₄ is often used. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[17]
-
Solvent: A mixture of an organic solvent (like dioxane or 2-MeTHF) and water is common. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.[14][17] Degassing the solvent by sparging with an inert gas is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Procedure:
-
System Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.[17]
-
Charging the Flask: Under the inert atmosphere, add the aryl halide (1.0 eq.), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2-1.5 eq.), the palladium catalyst/precatalyst, any additional ligand, and the base.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent mixture via cannula or syringe.
-
Reaction Execution: Vigorously stir the mixture and heat it to the target temperature (typically 80-110 °C) in a pre-heated oil bath.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 1-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Safety and Hazard Information
While generally stable for laboratory use, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid and related thiophene boronic acids possess hazards that require appropriate safety precautions.
GHS Hazard Statements:
-
Harmful if swallowed.[18]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][19]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[11][19]
-
Handling: Avoid formation of dust and aerosols.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[19][20]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[19][20]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[18][20]
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a powerful and versatile reagent for synthetic chemists, particularly for those engaged in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling allows for the efficient incorporation of the functionalized thiophene moiety into target molecules. However, realizing its full synthetic potential requires a deep, expert-level understanding of its properties, including its inherent instabilities. By adhering to the stringent storage, handling, and reaction protocols outlined in this guide, researchers can mitigate common challenges like protodeboronation and achieve reliable, high-yielding results, thereby accelerating the pace of innovation.
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(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. MySkinRecipes. [Link]
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(5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid. PubChem - NIH. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
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Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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960116-27-2 | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate. Hoffman Fine Chemicals. [Link]
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Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-3HT) monomers and bromo (4-Diethoxyphosphoryl-benzo[c][2][6][12]thiadiazole) (tri-tert-butylphosphine) palladium(II) (Phos-BT-Pd) initiators. ResearchGate. [Link]
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A Comprehensive Safety and Handling Guide for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in available safety data and principles of chemical hygiene.
Chemical Identification and Properties
A foundational aspect of chemical safety is the accurate identification of the substance and its key physical and chemical properties. This information is critical for assessing potential risks and for the design of safe handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 1093120-64-9 | [1][2][3] |
| Molecular Formula | C7H9BO4S | [3][4] |
| Molecular Weight | ~200.02 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
(Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across supplier safety data sheets and should be consulted from the specific batch documentation.)
Hazard Identification and Toxicological Profile
The toxicological properties of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid have not been fully investigated, with many safety data sheets noting a lack of complete hazard data[1]. In such cases, it is prudent to handle the compound as potentially hazardous and to extrapolate potential risks from structurally related compounds.
Analogous thiophene boronic acid derivatives exhibit a range of hazards, including:
-
Skin Irritation: Causes skin irritation[5].
-
Eye Irritation: Causes serious eye irritation[5].
-
Respiratory Irritation: May cause respiratory irritation[5][6].
-
Acute Toxicity: May be harmful if swallowed.
Therefore, it is essential to assume that (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid presents similar risks. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
First-Aid Measures: A Logic-Based Approach
In the event of an exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended and should be prominently displayed in any laboratory where this compound is handled[1][5][6].
Caption: First-aid response workflow for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid exposure.
It is imperative to show the Safety Data Sheet to the attending medical professional[1].
Safe Handling and Storage Protocols
The cornerstone of chemical safety lies in proactive measures to minimize exposure during routine handling and storage.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required[1][7].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid the formation and inhalation of dust[1][7].
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday[6][7]. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and cool place[1][6].
-
Incompatibilities: Store away from strong oxidizing agents and strong acids[5][6]. Boronic acids, in general, should be protected from moisture to prevent decomposition.
-
Segregation: It is good practice to segregate chemicals by hazard class. Boronic acids should be stored separately from incompatible materials to prevent accidental mixing[8].
Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to exposure control, often referred to as the "Hierarchy of Controls," should be implemented. Engineering controls (like fume hoods) are the most effective, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls
Ensure adequate ventilation, and have safety showers and eyewash stations readily accessible near the workstation[6][7].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
Caption: Decision workflow for selecting appropriate PPE when handling the compound.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU)[6][7].
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and dispose of them properly after handling[9].
-
Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved particulate respirator should be used[7].
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].
-
Hazardous Combustion Products: In a fire, hazardous decomposition products such as carbon oxides (CO, CO2), sulfur oxides, and oxides of boron may be formed[5][6].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][6].
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment to avoid breathing dust and prevent contact with the substance[1][7].
-
Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal[1][7]. Do not let the product enter drains[7][10].
Stability and Reactivity
-
Reactivity: The compound is generally stable under recommended storage conditions[5].
-
Chemical Stability: No data is available on the specific chemical stability of this compound, but it is expected to be stable under normal temperatures and pressures.
-
Conditions to Avoid: Avoid moisture and the formation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[5][6].
References
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- Sigma-Aldrich. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
- Angene Chemical.
- ChemBK. (5-(ETHOXYCARBONYL)THIOPHEN-2-YL)BORONIC ACID.
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- UC Berkeley EH&S. Safe Storage of Hazardous Chemicals.
- Fisher Scientific.
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- BLDpharm. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
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The Researcher's Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid: Storage, Handling, and Application
Introduction: A Versatile Building Block in Modern Synthesis
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a pivotal reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules and organic electronic materials.[1] The thiophene moiety, introduced via this boronic acid, is a critical component in many pharmaceuticals due to its unique electronic properties and its ability to serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles.[1][2]
However, the successful application of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is critically dependent on its proper storage and handling. Like many boronic acids, especially those derived from five-membered heterocycles, this compound is susceptible to degradation, which can significantly impact reaction yields and product purity.[3][4] This guide provides an in-depth technical overview of the best practices for the storage, handling, and utilization of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, grounded in chemical principles and practical laboratory experience.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the foundation of its safe and effective use.
| Property | Value | Source |
| CAS Number | 1093120-64-9 | [5] |
| Molecular Formula | C7H9BO4S | [5] |
| Molecular Weight | 200.02 g/mol | |
| Appearance | White to cream solid/powder | [6] |
| Purity | Typically ≥95% | [7] |
| Storage Temperature | -20°C or lower |
Safety Profile:
-
Hazard Statements: May be harmful if swallowed (Acute toxicity, oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[10][11]
Core Principles of Storage and Handling: Mitigating Degradation
The primary challenge in working with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is its inherent instability. The principal degradation pathway for many arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond by a proton source.[13][14][15] This process is often accelerated by moisture, heat, light, and basic conditions.[3][14]
Recommended Storage Protocol
To ensure the longevity and reactivity of the compound, the following storage conditions are imperative:
-
Temperature: Store in a freezer at -20°C or below. Low temperatures significantly slow the rate of decomposition reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, which can participate in oxidative degradation pathways, and more importantly, displaces atmospheric moisture.[16]
-
Light: Keep in a dark place, for instance, by using an amber vial or by wrapping the container in aluminum foil. Light can provide the energy to initiate or accelerate decomposition.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.[11]
The following workflow illustrates the ideal process for receiving and storing this sensitive reagent.
Causality Behind the Protocol: Aliquoting the reagent upon receipt is a critical step. Repeatedly opening and closing the main stock container introduces atmospheric moisture and oxygen with each cycle, accelerating degradation. By creating smaller, single-use aliquots, the integrity of the bulk material is preserved.
Stability and Reactivity: Understanding the "Why"
The thiophene ring, being an electron-rich five-membered heterocycle, makes the attached boronic acid particularly susceptible to protodeboronation compared to many other arylboronic acids.[3] This reaction is often catalyzed by acid or base and involves the protonolysis of the C-B bond, yielding ethyl 2-thiophenecarboxylate and boric acid.
The stability of boronic acids can be nuanced; while converting them to boronate esters (e.g., pinacol esters) is a common strategy to increase shelf-life, this is not a universal solution and can sometimes lead to accelerated protodeboronation under certain conditions.[3][17] For (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, adhering to strict storage protocols for the acid form is the most direct way to ensure its quality.
Experimental Workflow: Suzuki-Miyaura Coupling Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with an aryl halide. This protocol is designed to be a self-validating system, with built-in checks and considerations to maximize success.
Objective: To synthesize an arylthiophene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18][19]
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equivalents)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 1,4-Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Retrieve an aliquot of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Quickly weigh the required amounts of the boronic acid, aryl halide, palladium catalyst, and base in a dry reaction vessel.
-
-
Reaction Setup:
-
Equip the reaction vessel with a magnetic stir bar and a condenser.
-
Purge the vessel with an inert gas for 5-10 minutes to remove oxygen.[2]
-
Add the degassed solvent(s) via cannula or syringe.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion: A Foundation for Success
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is an invaluable tool for the synthetic chemist. However, its utility is directly proportional to its integrity. By understanding the chemical principles behind its instability and implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The causality is clear: meticulous handling prevents degradation, which in turn leads to higher yields, purer products, and more trustworthy scientific outcomes.
References
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(5-(ETHOXYCARBONYL)THIOPHEN-2-YL)BORONIC ACID. ChemBK. [Link]
-
5-Ethoxycarbonylthiophene-2-boronic acid (cas 1093120-64-9) SDS/MSDS download. ChemSrc. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. [Link]
-
Denny, W. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Safety Data Sheet - (5-(Tert-Butoxycarbonyl)Thiophen-2-Yl)Boronic Acid. Angene Chemical. [Link]
-
Perrin, C. L., & Mermerian, A. H. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
B-Thienylboronic acids. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Synthesis of thiophene-2-boronic acid from 2-bromothiophene. Reddit. [Link]
-
Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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An In-depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and applications, with a focus on its role in drug discovery.
Chemical Identity and Properties
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a stable, solid organic compound. It is characterized by a thiophene ring functionalized with a boronic acid group at the 2-position and an ethoxycarbonyl group at the 5-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing the thiophene moiety into larger molecular frameworks.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₄S | [1][2] |
| Molecular Weight | 200.02 g/mol | [2] |
| CAS Number | 1093120-64-9, 352525-99-6 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, dry, under inert atmosphere | [2] |
| Boiling Point | 391.068°C at 760 mmHg (Predicted) | [2] |
| Density | 1.337 g/cm³ (Predicted) | [2] |
Note: Multiple CAS numbers may be associated with this compound or its various forms (e.g., anhydrous vs. hydrated). Researchers should verify the specific CAS number with their chosen supplier.
Commercial Availability
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The availability, pricing, and purity can vary between suppliers.
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| CymitQuimica | 95% | 100mg, 250mg, 1g |
| BLDpharm | Inquire | Inquire |
| Sigma-Aldrich | Inquire | Inquire |
| MySkinRecipes | 95% | 250mg, 1g, 5g |
This table is not exhaustive and is intended to provide a starting point for sourcing this reagent. Researchers are advised to contact suppliers directly for the most up-to-date information on availability and pricing.
Synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
The synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. A common strategy is the metal-halogen exchange of a brominated thiophene ester followed by trapping with a borate ester and subsequent hydrolysis. Below is a representative synthetic workflow.
Caption: General workflow for the synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Detailed Synthetic Protocol (Illustrative)
Step 1: Lithiation of Ethyl 5-bromothiophene-2-carboxylate To a solution of ethyl 5-bromothiophene-2-carboxylate in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete metal-halogen exchange.
Step 2: Borylation Triisopropyl borate is then added dropwise to the reaction mixture at -78°C. The mixture is allowed to warm slowly to room temperature and stirred overnight.
Step 3: Hydrolysis The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with an aqueous acid solution (e.g., 1M HCl) and stirred vigorously.
Step 4: Extraction and Purification The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[3]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with 4-Bromoanisole
The following is a representative protocol for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with 4-bromoanisole.
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
-
4-Bromoanisole
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery and Development
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and to engage in various biological interactions. The thienyl moiety, introduced via reagents like (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, is a key structural feature in many kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6]
The thienyl group can act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, which is critical for inhibiting the enzyme's activity.[4] The ethoxycarbonyl group on the thiophene ring can be further modified or hydrolyzed to the corresponding carboxylic acid, providing an additional point for interaction with the target protein or for improving the pharmacokinetic properties of the drug candidate.
While specific examples of blockbuster drugs synthesized directly from (5-(ethoxycarbonyl)thiophen-2-yl)boronic acid are not readily found in the public domain, this building block is representative of a class of reagents that are instrumental in the early stages of drug discovery for the rapid synthesis of compound libraries for screening and lead optimization.
Safety, Handling, and Stability
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Thiophene boronic acids can be susceptible to degradation, particularly deboronation, under certain conditions such as high temperatures and the presence of strong acids or bases.[7] It is recommended to store the compound in a cool, dry place under an inert atmosphere to maintain its stability and reactivity.[2] For Suzuki-Miyaura reactions, it is crucial to use freshly prepared or properly stored boronic acid to ensure high yields.
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a commercially available and synthetically accessible building block that plays a significant role in modern organic chemistry, especially in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the synthesis of complex thiophene-containing molecules, including potential kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this versatile reagent in the development of novel therapeutics and functional materials.
References
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Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed. (URL: [Link])
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])
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Suzuki Coupling. (URL: [Link])
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. (URL: [Link])
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(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid - MySkinRecipes. (URL: [Link])
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5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. (URL: [Link])
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
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(THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0 - Matrix Fine Chemicals. (URL: [Link])
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Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. (URL: [Link])
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Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. (URL: [Link])
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spectroscopic data for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (CAS No: 1093120-64-9), a critical building block in modern synthetic chemistry.[1][2] As a bifunctional molecule featuring a thiophene core, an ethoxycarbonyl group, and a reactive boronic acid moiety, its precise structural confirmation is paramount for its application in fields ranging from medicinal chemistry to materials science.[3] This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its chemical identity, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid possesses a molecular formula of C₇H₉BO₄S and a molecular weight of approximately 200.02 g/mol .[1][2] The molecule's structure is characterized by three key regions, each contributing distinct signatures to its spectroscopic profile: the substituted thiophene ring, the ethyl ester group, and the boronic acid functional group.
Caption: 2D structure of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. Further 2D experiments like COSY and HSQC can be performed to confirm assignments.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum reveals four distinct sets of signals corresponding to the thiophene, ethyl, and boronic acid protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 (Broad s) | Broad Singlet | 2H | B(OH )₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent-dependent. They readily exchange with D₂O. |
| ~7.7 (d) | Doublet | 1H | Thiophene H (C3) | This proton is adjacent to the sulfur atom and deshielded by the ester group, shifting it downfield. It appears as a doublet due to coupling with the H at C4. |
| ~7.5 (d) | Doublet | 1H | Thiophene H (C4) | This proton is adjacent to the carbon bearing the boronic acid. It appears as a doublet due to coupling with the H at C3. |
| 4.31 (q) | Quartet | 2H | -OCH ₂CH₃ | The methylene protons are split into a quartet by the three adjacent methyl protons. |
| 1.32 (t) | Triplet | 3H | -OCH₂CH ₃ | The methyl protons are split into a triplet by the two adjacent methylene protons. |
Note: Predicted chemical shifts are based on analysis of similar structures such as 5-formyl-2-thiopheneboronic acid and ethyl thiophene-2-carboxylate. Actual values may vary based on solvent and experimental conditions.[4][5]
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~162.5 | C =O (Ester) | The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. |
| ~148.0 | C 2-B | The carbon atom directly attached to the boron is significantly influenced by the boronic acid group and the ring's aromaticity. |
| ~144.0 | C 5-COOEt | The carbon atom bearing the ethoxycarbonyl substituent. |
| ~137.0 | C 3 | Aromatic carbon of the thiophene ring. |
| ~128.0 | C 4 | Aromatic carbon of the thiophene ring. |
| ~61.5 | -OC H₂CH₃ | The methylene carbon of the ethyl group. |
| ~14.5 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl group, appearing furthest upfield. |
Note: Predicted chemical shifts are based on data from analogous compounds like ethyl 2-thiophenecarboxylate and other thiophene boronic acids.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Caption: General workflow for FT-IR spectroscopic analysis.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and speed.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the solid sample on the ATR crystal or load the KBr pellet into the holder and acquire the spectrum.
-
Data Interpretation: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Key IR Absorption Bands
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500-3200 (Broad) | O-H Stretch | Boronic Acid, B(OH )₂ | A very broad and strong band indicative of hydrogen-bonded hydroxyl groups, a hallmark of boronic acids. |
| 3100-3000 | C-H Stretch | Aromatic (Thiophene) | Stretching vibrations of the C-H bonds on the thiophene ring. |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Asymmetric and symmetric stretching of the C-H bonds in the CH₂ and CH₃ groups. |
| ~1715 | C=O Stretch | Ester, C=O | A strong, sharp absorption characteristic of the ester carbonyl group. This is one of the most prominent peaks in the spectrum. |
| ~1530, ~1410 | C=C Stretch | Aromatic (Thiophene) | Vibrations associated with the carbon-carbon double bonds within the aromatic thiophene ring.[8] |
| ~1350 | B-O Stretch | Boronic Acid, B-O | A strong absorption corresponding to the stretching of the boron-oxygen single bond. |
| ~1250, ~1100 | C-O Stretch | Ester, C-O | Asymmetric and symmetric C-O-C stretching vibrations of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Analytical Considerations for Boronic Acids
The analysis of boronic acids by MS can be challenging. These compounds are prone to dehydration in the gas phase to form cyclic trimeric anhydrides known as boroxines.[9] This can complicate spectral interpretation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds, often yielding the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation.[10][11]
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Ionization: Operate in either positive or negative ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum.
Expected Mass Spectrum Data (ESI)
For a molecular formula of C₇H₉BO₄S, the monoisotopic mass is 200.031 Da.[12]
| m/z Value | Ion | Mode | Rationale |
| 201.039 | [M+H]⁺ | ESI (+) | The protonated molecular ion, typically the base peak in positive mode. |
| 223.021 | [M+Na]⁺ | ESI (+) | An adduct with sodium ions, which are often present as trace impurities. |
| 199.023 | [M-H]⁻ | ESI (-) | The deprotonated molecular ion, expected in negative mode. |
| 183.020 | [M-H₂O+H]⁺ | ESI (+) | Ion corresponding to the loss of a water molecule from the protonated parent ion. |
Potential Fragmentation Pathway
Tandem MS (MS/MS) experiments can reveal structural details through collision-induced dissociation. A plausible fragmentation pathway is the loss of the ethoxy group from the ester.
Caption: A plausible fragmentation pathway for [M+H]⁺ of the title compound.
Conclusion
The structural integrity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is unequivocally established through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the critical boronic acid and ester functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive spectroscopic dataset serves as a definitive reference for researchers, ensuring the quality and identity of this versatile chemical building block for its use in pioneering research and development.
References
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The Royal Society of Chemistry. "Supporting Information." RSC. URL: [Link]
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The Royal Society of Chemistry. "13 - Supporting Information." RSC. URL: [Link]
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The Royal Society of Chemistry. "Supporting Information." RSC. URL: [Link]
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ChemBK. "(5-(ETHOXYCARBONYL)THIOPHEN-2-YL)BORONIC ACID." ChemBK. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis." NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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PubChem. "5-(Methoxycarbonyl)thiophene-2-boronic acid." National Center for Biotechnology Information. URL: [Link]
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PubChem. "Thiophene-3-boronic acid." National Center for Biotechnology Information. URL: [Link]
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MySkinRecipes. "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid." MySkinRecipes. URL: [Link]
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PubChem. "5-Ethylthiophene-2-carboxylic acid." National Center for Biotechnology Information. URL: [Link]
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NIST. "Thiophene-2-carboxylic acid ethyl ester." NIST WebBook. URL: [Link]
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IOSR Journal. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Physics. URL: [Link]
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SpectraBase. "Ethyl thiophene-3-carboxylate - Optional[13C NMR] - Chemical Shifts." SpectraBase. URL: [Link]
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PubMed. "Arylboronic acid chemistry under electrospray conditions." National Center for Biotechnology Information. URL: [Link]
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Scirp.org. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci." Scirp.org. URL: [Link]
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PubChem. "Ethyl 5-bromothiophene-2-carboxylate." National Center for Biotechnology Information. URL: [Link]
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PubChem. "Thiophene-2-carboxylate." National Center for Biotechnology Information. URL: [Link]
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NIST. "2-Thiophenecarboxaldehyde." NIST WebBook. URL: [Link]
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PubChemLite. "5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S)." PubChemLite. URL: [Link]
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SpectraBase. "5-Ethyl-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum." SpectraBase. URL: [Link]
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ResearchGate. "1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400." ResearchGate. URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene Moiety
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring have led to its incorporation into a multitude of FDA-approved drugs and high-performance organic electronic materials.[1][2] (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a key building block that allows for the precise and efficient installation of a functionalized thiophene unit into complex molecular architectures. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][4]
The presence of the electron-withdrawing ethoxycarbonyl group at the 5-position of the thiophene ring modulates the electronic properties of the molecule, making this reagent particularly useful for the synthesis of compounds where specific electronic tuning is required. However, this functionalization also influences the reactivity of the boronic acid, necessitating carefully optimized reaction protocols to achieve high yields and minimize side reactions. These application notes provide a comprehensive guide to the effective use of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, grounded in mechanistic principles and supported by detailed experimental protocols.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound (in this case, our thiophene boronic acid) with an organohalide or triflate.[5] The reaction is catalyzed by a palladium complex and requires a base to proceed. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the thiophene group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a variety of aryl halides. Optimization may be necessary depending on the specific substrate.
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is adapted from successful couplings of similar thiophene carboxylate derivatives.[7]
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 organic/aqueous mixture is a good starting point.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Microwave-Assisted Conditions for Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide or iodide counterparts. Microwave-assisted synthesis can often accelerate these transformations. For this, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, are recommended.
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture, degassed)
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl chloride (1.0 mmol, 1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane and water (e.g., 6 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 20-60 minutes.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of thiophene derivatives, which can be used as a guideline for reactions with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 16 | 70-85 | [7] |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | 0.5 | 65-80 | [8] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 75-90 | [7][9] |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | 60-75 | [9] |
Scientific Integrity & Causality
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For standard aryl bromides, Pd(PPh₃)₄ is often sufficient.[7] However, for less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is required. This typically involves a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[8] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[1]
Role of the Base: The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[9] The choice of base is a balance; it must be strong enough to promote the reaction but not so strong as to cause degradation of the ester functionality on the thiophene ring or other sensitive groups on the coupling partners. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like sodium hydroxide (NaOH).[9]
Solvent System: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or toluene mixed with water, is commonly employed.[8] The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base, allowing it to interact with the boronic acid at the phase interface. Rigorous degassing of the solvents is crucial, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidation)- Insufficiently strong base- Poor solubility of reagents- Low reaction temperature | - Ensure all reagents and solvents are properly degassed.- Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.- Try a different solvent system (e.g., Toluene/EtOH/H₂O, DMF).- Increase the reaction temperature in increments. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is a common side reaction for heteroaryl boronic acids, often promoted by strong bases and water.[10] | - Use a milder base (e.g., K₂CO₃, KF).- Minimize the amount of water in the reaction or use anhydrous conditions if possible.- Use a higher loading of the boronic acid (e.g., 1.5-2.0 equiv).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling. |
| Homocoupling | Undesired coupling of two boronic acid molecules. | - Ensure the reaction is run under a strict inert atmosphere to exclude oxygen.- Use a slight excess of the boronic acid, but avoid a large excess. |
| Catalyst Decomposition | Formation of palladium black (a black precipitate). | - Use a ligand that better stabilizes the Pd(0) species (e.g., bulky phosphines).- Ensure the reaction temperature is not excessively high. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Rasool, F., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Turkish Journal of Chemistry, 45(4), 1169-1181. Available from: [Link]
- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Ahmad, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. International Journal of Molecular Sciences, 14(12), 23547–23560. Available from: [Link]
-
Ali, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(6), 765. Available from: [Link]
-
ResearchGate. (2015). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]
- Dawood, K. M., & Farag, H. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
-
Ningbo Inno Pharmchem Co., Ltd. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Role of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid in Modern Organic Synthesis: A Guide for Researchers
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid has emerged as a pivotal building block in the toolbox of organic chemists, particularly for those engaged in the synthesis of complex organic molecules for materials science and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing ethoxycarbonyl group on the electron-rich thiophene ring, allow for the construction of novel molecular architectures with tailored functionalities. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of the Thiophene Scaffold
The thiophene ring is a privileged heterocycle in medicinal chemistry and materials science.[1][2] Its structural similarity to a benzene ring, yet with distinct electronic characteristics due to the presence of the sulfur atom, makes it a valuable component in the design of bioactive molecules and organic electronic materials.[3][4] Boronic acids, in turn, are celebrated for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[5] The convergence of these two moieties in (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid creates a reagent of significant synthetic utility.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.[6] This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides, offering a powerful method for the synthesis of biaryl and hetero-biaryl structures.
Mechanistic Insights: The Role of the Ethoxycarbonyl Group
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The ethoxycarbonyl group, being electron-withdrawing, plays a crucial role in modulating the reactivity of the thiophene boronic acid. It influences the electronic density of the thiophene ring, which in turn affects the transmetalation step. While electron-donating groups on the boronic acid can sometimes accelerate transmetalation, electron-withdrawing groups can also be beneficial, particularly when coupling with electron-rich aryl halides.[7] This electronic tuning is a key consideration for optimizing reaction conditions.
The presence of a base is critical for the activation of the boronic acid to a more nucleophilic boronate species, which then participates in the transmetalation.[8] The choice of base and solvent system can significantly impact the reaction efficiency, especially for heteroaryl boronic acids which can be prone to protodeboronation.[9]
Application Note 1: Synthesis of Donor-Acceptor Conjugated Oligomers for Organic Electronics
The construction of donor-acceptor (D-A) conjugated systems is a cornerstone of modern organic electronics, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10][11] (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid serves as an excellent "acceptor" precursor due to the electron-withdrawing nature of the ethoxycarbonyl group. When coupled with electron-rich "donor" units, the resulting materials can exhibit desirable photophysical and electronic properties.[4]
Protocol 1: Synthesis of a Donor-Acceptor Thiophene-Based Dimer
This protocol details the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with an electron-rich aryl bromide, 4-bromoanisole, as a model reaction.
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a 50 mL round-bottom flask, add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (220.8 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired donor-acceptor dimer.
Expected Outcome: This protocol is expected to yield the coupled product in good to excellent yields, demonstrating the utility of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in constructing D-A systems.
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | 184.02 | 1.2 | 220.8 |
| 4-Bromoanisole | 187.04 | 1.0 | 187.0 |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 |
| SPhos | 410.48 | 0.04 | 16.4 |
| K₃PO₄ | 212.27 | 3.0 | 636.8 |
Application Note 2: A Key Building Block in Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[12] While a direct synthesis of a marketed drug using (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is not prominently documented, its structural motif is highly relevant. For instance, the anticoagulant drug Rivaroxaban contains a chlorothiophene moiety, highlighting the importance of functionalized thiophenes in drug design.[13] The ethoxycarbonyl group can be readily hydrolyzed to a carboxylic acid, a common functional handle for further elaboration in medicinal chemistry.
Protocol 2: Hydrolysis of the Ethoxycarbonyl Group to the Carboxylic Acid
This protocol describes the basic hydrolysis of the ester functionality, yielding the corresponding carboxylic acid, a versatile intermediate for further synthetic transformations such as amide bond formation.
Materials:
-
Product from Protocol 1 (or other ester-containing thiophene derivative) (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium hydroxide (NaOH) solution (2 M, 5 mL)
-
Hydrochloric acid (HCl) solution (2 M)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ester-containing thiophene derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the 2 M sodium hydroxide solution (5 mL, 10 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water (20 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the carboxylic acid product.
Expected Outcome: This protocol provides a straightforward method to access the carboxylic acid derivative, which can then be used in subsequent steps of a drug discovery program.
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in both materials science and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this important building block.
References
- Al-Masum, M., & Kumaraswamy, G. (2005). Palladium-catalyzed cross-coupling of 3,4-dihalothiophenes with arylboronic acids. Tetrahedron Letters, 46(27), 4623-4625.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Perzborn, E., Laux, V., & Kuhl, A. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939): A New, Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the Suzuki–Miyaura reaction support that the active catalyst is a palladium(0) complex coordinated to one phosphine ligand. Chemistry – A European Journal, 17(8), 2492-2503.
- Facchetti, A. (2007). Semiconductors for organic transistors.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Barbarella, G., Melucci, M., & Sotgiu, G. (2005). The versatile thiophene: an overview of recent advances in the synthesis, chemistry, and materials applications of thiophene-based oligomers and polymers.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Roncali, J. (1997). Synthetic principles for bandgap control in π-conjugated systems. Chemical Reviews, 97(1), 173-206.
- Thompson, B. C., & Fréchet, J. M. J. (2008). Polymer-fullerene composite solar cells.
- Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Thomas, K. R. J., Lin, J. T., Tao, Y.-T., & Chuen, C.-H. (2001). Light-emitting carbazole derivatives: potential electroluminescent materials.
- Buchwald, S. L., & Mauger, C. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5500.
- Hall, D. G. (Ed.). (2011).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slower, challenging step of the Suzuki–Miyaura coupling: things are not always as they seem.
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- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Functionalized Polythiophenes via Suzuki-Miyaura Polycondensation Using (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Abstract
This document provides a comprehensive guide for the synthesis of a functionalized, conjugated polythiophene derivative through Suzuki-Miyaura polycondensation. The protocol details the copolymerization of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a suitable dihaloaromatic comonomer. The inclusion of the ethoxycarbonyl functional group is a strategic choice to modulate the polymer's electronic properties, solubility, and potential for post-polymerization modification.[1][2][3][4] This guide is intended for researchers in materials science, organic electronics, and drug development, offering detailed experimental procedures, mechanistic insights, characterization protocols, and troubleshooting advice.
Introduction: The Strategic Advantage of Functionalized Polythiophenes
Polythiophenes are a cornerstone class of conjugated polymers, renowned for their application in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[5][6][7] The performance of these materials is intrinsically linked to their chemical structure, particularly the nature of the side chains appended to the thiophene backbone.
The monomer at the heart of this protocol, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, offers several distinct advantages:
-
Electronic Tuning: The electron-withdrawing nature of the ethoxycarbonyl group can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer.[1] This is a critical parameter for improving the open-circuit voltage (VOC) in solar cell devices and enhancing the ambient stability of p-type semiconductor materials.[1]
-
Processability: The ester group can improve the solubility of the final polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.
-
Post-Polymerization Functionalization: The ester moiety serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid for creating water-soluble polymers or for anchoring biomolecules, or it can be converted to other functional groups through standard organic transformations.[4][8]
This protocol employs the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[9][10] Its high functional group tolerance, use of non-toxic boron-based reagents, and well-understood mechanism make it one of the most powerful tools for synthesizing well-defined conjugated polymers.[7][11]
Reaction Scheme & Mechanism
The polymerization proceeds via a palladium-catalyzed cross-coupling between the boronic acid monomer and a dibrominated comonomer. For this protocol, we will use 2,5-dibromo-3-dodecylthiophene as a representative comonomer to ensure good solubility.
Overall Reaction: n (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid + n 2,5-dibromo-3-dodecylthiophene → [Poly(ethyl 5-(5-bromo-4-dodecylthiophen-2-yl)thiophene-2-carboxylate)]n + 2n HBr
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12] The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Detailed Application Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | >95% | CymitQuimica, BLDpharm[13][14] |
| 2,5-Dibromo-3-dodecylthiophene | >97% | Sigma-Aldrich, TCI |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Fisher Scientific |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Methanol | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Chloroform | ACS Grade | VWR |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific |
| Celite® | --- | Sigma-Aldrich |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware and filtration equipment
Step-by-Step Synthesis Procedure
Rationale: This procedure is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent the degradation of the air-sensitive Pd(0) catalyst. Anhydrous solvents are critical as water can lead to premature decomposition of the boronic acid and interfere with the catalytic cycle.[15]
-
Reaction Setup (Inert Atmosphere):
-
To a 100 mL three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.00 mmol, 200.0 mg) and 2,5-dibromo-3-dodecylthiophene (1.00 mmol, 424.4 mg).
-
Add anhydrous potassium carbonate (4.00 mmol, 552.8 mg). Causality: A stoichiometric excess of base is required to drive the transmetalation step to completion.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Via cannula, add 20 mL of anhydrous toluene to the flask.
-
Begin vigorous stirring to create a suspension.
-
In a separate vial under nitrogen, weigh Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg). Causality: The catalyst loading (2 mol%) is a balance between achieving a reasonable reaction rate and minimizing residual palladium in the final polymer, which is detrimental to device performance.[16]
-
Quickly add the catalyst to the reaction flask against a positive flow of nitrogen.
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C and allow it to reflux with vigorous stirring for 48 hours.
-
The mixture will typically darken as the polymer forms and grows in chain length.
-
-
Reaction Quench and Polymer Isolation:
-
After 48 hours, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 200 mL of vigorously stirring methanol. A fibrous or powdered precipitate of the crude polymer should form. Causality: Methanol is a non-solvent for the polymer, causing it to precipitate while leaving behind unreacted monomers and catalyst byproducts in solution.[]
-
Continue stirring for 1 hour, then collect the precipitate by vacuum filtration.
-
Wash the collected solid with methanol (3 x 50 mL) and then hexanes (2 x 50 mL) to remove oligomers and residual organics.
-
Dry the crude polymer under vacuum.
-
Purification: Soxhlet Extraction
Rationale: Purification is arguably the most critical step in obtaining high-performance conjugated polymers. Catalyst residues (palladium) act as charge traps, and low molecular weight oligomers can disrupt solid-state packing and degrade device performance.[16][18][19] Soxhlet extraction provides a continuous washing process with hot solvents to sequentially remove different impurities.[20]
-
Place the crude polymer into a cellulose extraction thimble and load it into a Soxhlet extractor.
-
Sequentially extract the polymer with the following solvents for 24 hours each:
-
Methanol: To remove any remaining inorganic salts and polar impurities.
-
Hexanes: To remove low molecular weight oligomers and unreacted monomers.
-
Chloroform (or THF): To dissolve and collect the desired polymer fraction.
-
-
After the chloroform extraction, reduce the solvent volume using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated chloroform solution dropwise into 200 mL of vigorously stirring methanol.
-
Collect the final, purified polymer by vacuum filtration and dry it in a vacuum oven at 40 °C overnight.
Characterization and Expected Results
Proper characterization is essential to confirm the structure, molecular weight, and key electronic properties of the synthesized polymer.
| Technique | Purpose | Expected Result / Observation |
| ¹H NMR | Structural verification | Broadened aromatic peaks (6.8-7.5 ppm) and aliphatic peaks corresponding to the dodecyl and ethyl groups. Absence of boronic acid proton (~8 ppm) indicates successful polymerization. |
| GPC | Molecular Weight & Dispersity | Mn = 10-25 kDa; Mw = 20-50 kDa; Dispersity (Đ or PDI) = 1.8-2.5. Note: Values are highly dependent on reaction conditions. |
| UV-Vis | Optical Properties | In chloroform solution, a broad absorption peak (λmax) between 450-500 nm. A red-shift in the solid-state film indicates π-stacking. |
| CV | Electronic Properties | Reversible oxidation wave. HOMO level can be calculated from the onset of oxidation. Expected HOMO: ~ -5.4 eV.[1] |
Experimental Workflow Diagram
Caption: Figure 2: Overall Synthesis and Characterization Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight | Inefficient catalyst; non-stoichiometric monomer ratio; presence of water/oxygen. | Ensure catalyst is active. Carefully weigh monomers. Use high-purity anhydrous solvents and maintain a strict inert atmosphere. |
| Reaction does not proceed | Inactive catalyst; poor quality base. | Use a fresh bottle of catalyst or a different batch. Use freshly ground, anhydrous K₂CO₃. |
| Polymer insoluble after purification | Very high molecular weight or cross-linking. | Reduce reaction time. Ensure high-purity monomers to avoid trifunctional impurities that can cause cross-linking. |
| Broad Dispersity (PDI > 3) | Side reactions; slow initiation. | Optimize catalyst loading and temperature. Ensure rapid and efficient stirring throughout the polymerization. |
Safety Precautions
-
Solvents: Toluene, THF, and chloroform are flammable and/or toxic. Handle them exclusively in a well-ventilated fume hood.
-
Catalyst: Palladium compounds are toxic and should be handled with care, avoiding inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Schlenk line manipulations require proper training to avoid glassware failure under vacuum or overpressure.
References
-
Chalmers University of Technology. (n.d.). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR. [Link]
- Google Patents. (n.d.).
-
Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]
-
Semantic Scholar. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]
-
Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 4(6), 2034-2040. [Link]
- Google Patents. (n.d.). US20040254336A1 - Methods to purify polymers.
- Google Patents. (n.d.).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. [Link]
-
ChemRxiv. (n.d.). Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
Hou, J., et al. (2011). Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. Macromolecular Rapid Communications, 32(8), 643-648. [Link]
-
Taylor & Francis Online. (2009). Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors. [Link]
-
RSC Publishing. (n.d.). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. [Link]
-
ACS Publications. (2022). In Situ Functionalization of Polar Polythiophene-Based Organic Electrochemical Transistor to Interface In Vitro Models. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (n.d.). Characterization and properties of a polythiophene with a malonic acid dimethyl ester side group | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Computational studies of functional polythiophenes: Overlap with device characteristics. [Link]
-
Journal of the American Chemical Society. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
Kyushu University. (n.d.). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. [Link]
-
PubMed Central. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
ACS Publications. (n.d.). Conjugated poly(thiophenes): synthesis, functionalization, and applications | Chemical Reviews. [Link]
-
Addis Ababa University. (2007). SYNTHESIS OF THIOPHENE-BASED CONJUGATED POLYMERS. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]
-
MySkinRecipes. (n.d.). (2-(Methoxycarbonyl)benzo[b]thiophen-5-yl)boronic acid. [Link]
-
PubMed. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. [Link]
-
MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. [Link]
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The McCullough Group - Carnegie Mellon University. (n.d.). Side Chain Functionalization. [Link]
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MDPI. (n.d.). Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics. [Link]
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The Strategic Role of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
In the intricate landscape of pharmaceutical research and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of complex molecular architectures. Boronic acids have emerged as indispensable tools, largely due to their unique chemical reactivity and stability.[1][2] Their incorporation into medicinal chemistry has grown exponentially, leading to the development of several FDA-approved drugs.[3][4] Boronic acids are valued for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among the diverse array of boronic acids, those featuring heterocyclic scaffolds, such as thiophene, are of particular interest due to the prevalence of the thiophene motif in a wide range of pharmacologically active compounds.[5][6][7]
This guide provides an in-depth exploration of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid , a key reagent in the synthesis of thiophene-containing pharmaceutical intermediates. We will delve into its chemical properties, applications, and provide detailed protocols for its use, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a solid at room temperature, valued for its dual functionality: the boronic acid group for cross-coupling and the ethoxycarbonyl group which can be retained or further modified in subsequent synthetic steps.[8]
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₄S | [9][10] |
| Molecular Weight | 200.02 g/mol | [9][10] |
| Appearance | Solid | [8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [9][11] |
Safety and Handling Precautions
Boronic acids, while generally considered to have low toxicity, should be handled with appropriate care in a laboratory setting.[12][13]
-
Engineering Controls : Always handle (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear a laboratory coat, nitrile gloves, and safety goggles with side shields.[14][15]
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.[16] Keep the container tightly closed when not in use.[14]
-
Spills : In case of a spill, contain the material, prevent it from entering drains, and clean up using a spill kit.[14] Dispose of waste in a designated hazardous waste container.[15]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[16]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in pharmaceutical synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a biaryl linkage between the thiophene ring and another aromatic or heteroaromatic system, a common structural motif in many drug candidates.[17] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[18]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (200 mg, 1.0 mmol), 2-bromopyridine (190 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), to the mixture.
-
Degassing : Seal the flask with a septum and purge the reaction mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution : Place the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup :
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product, ethyl 5-(pyridin-2-yl)thiophene-2-carboxylate.
Conclusion and Future Perspectives
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility in robust and high-yielding Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl systems. [19][20]The protocols and guidelines presented herein are designed to provide researchers with a solid foundation for the successful application of this reagent in their drug discovery endeavors. As the demand for novel heterocyclic compounds in medicine continues to grow, the strategic implementation of functionalized boronic acids like (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid will undoubtedly remain a cornerstone of modern synthetic chemistry.
References
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- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
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- PubMed. (2008, April 18). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.
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Application Notes and Protocols: Optimizing Suzuki-Miyaura Coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Among the vast array of coupling partners, heteroaromatic compounds are of particular interest due to their prevalence in biologically active molecules. Specifically, the synthesis of 5-arylthiophene-2-carboxylates is a critical endeavor, as this structural motif is a key component in numerous therapeutic agents and organic electronic materials.
This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, base, and solvent, and provide detailed protocols to empower researchers in drug development and materials science to achieve optimal outcomes in their synthetic efforts.
The Mechanism: A Symphony of Catalytic Events
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-coordinate Pd(0) species, forming a square-planar Pd(II) complex.[2][7] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl, with electron-withdrawing groups on the aryl halide accelerating the reaction.[7]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[1][2] The presence of a base is crucial for this step.[1][9][10] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then facilitates the transfer of the arylthiophene moiety to the palladium, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with aryl halides is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligand is paramount for achieving high yields and reaction rates. While simple palladium salts like Pd(OAc)₂ or pre-catalysts such as Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand to form the active catalytic species in situ.
Phosphine ligands play a crucial role by stabilizing the palladium center, increasing its electron density to facilitate oxidative addition, and influencing the rate of reductive elimination.[1] For coupling with less reactive aryl chlorides, bulky and electron-rich phosphines are often necessary.[11][12][13]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Suitable For |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | Aryl iodides and bromides |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-3 | Aryl chlorides, bromides, and hindered substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1-3 | Aryl chlorides, bromides, and heteroaryl halides[14] |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | Unactivated aryl chlorides[11] |
| PEPPSI-iPr | N/A (pre-catalyst) | 1-3 | General purpose, good for challenging couplings |
The Indispensable Role of the Base
The base is a critical component of the Suzuki-Miyaura reaction, playing multiple roles in the catalytic cycle.[1][9] Its primary function is to activate the boronic acid by forming a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation.[9][10] The strength and nature of the base can significantly impact the reaction rate and yield.[15]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene, Dioxane, Water[1][16][17] | A common and effective choice for many couplings. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often used for challenging couplings with aryl chlorides.[11] |
| K₃PO₄ | Strong | Dioxane, THF, Toluene[18] | A strong, non-nucleophilic base, good for sensitive substrates. |
| KOtBu | Very Strong | THF, Dioxane | Can be effective for very unreactive substrates but may cause side reactions.[15] |
| NaOH | Strong | Water, Biphasic systems | A cost-effective option, often used in aqueous media. |
Solvent Systems: More Than Just a Medium
The choice of solvent can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[19][20][21] A variety of organic solvents, often with the addition of water, are employed.[7] Biphasic systems, such as toluene/water or dioxane/water, are common and can be advantageous for facilitating the dissolution of both the organic substrates and the inorganic base.[1]
| Solvent | Properties | Typical Temperature (°C) |
| Toluene | Non-polar, aprotic | 80-110 |
| 1,4-Dioxane | Polar, aprotic | 80-100 |
| Tetrahydrofuran (THF) | Polar, aprotic | 60-70 |
| N,N-Dimethylformamide (DMF) | Polar, aprotic | 80-120 |
| Water | Polar, protic | Often used as a co-solvent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different aryl halides.
Reagents and Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol: Coupling with an Aryl Bromide
This example details the coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with 4-bromoanisole.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos or XPhos, especially for aryl chlorides), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure all reagents are pure and the solvent is adequately degassed to prevent catalyst deactivation.
-
Protodeboronation: The boronic acid can sometimes undergo protodeboronation, especially at elevated temperatures in the presence of water. Using anhydrous conditions or a less aqueous solvent system can mitigate this. Some boronic acids are inherently unstable, and for these, using a pre-catalyst that rapidly forms the active species can be beneficial.[14][18]
-
Homocoupling: The formation of biaryl products from the homocoupling of the aryl halide or the boronic acid can occur. This is often a sign of catalyst decomposition or suboptimal reaction conditions.
-
Steric Hindrance: For sterically hindered aryl halides or boronic acids, longer reaction times, higher temperatures, and bulkier, more electron-rich phosphine ligands may be necessary to achieve good conversion.
Conclusion
The Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with aryl halides is a versatile and powerful method for the synthesis of valuable 5-arylthiophene-2-carboxylates. A thorough understanding of the reaction mechanism and the careful selection of the palladium catalyst, ligand, base, and solvent are crucial for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize these important transformations, accelerating the discovery and development of new pharmaceuticals and functional materials.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed December 12, 2023. [Link]
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Iwasawa T, Komiyama T, Nishiki M, et al. A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Org Lett. 2003;5(24):4653-4655. [Link]
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Ghaffari B, Hong X, Houk KN, et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr J Chem. 2020;60(3-4):406-409. [Link]
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Guram AS, Wang X, Castellanos-Perez R, et al. Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. J Org Chem. 2006;71(22):8376-8382. [Link]
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Braga AAC, Morgon NH, Ujaque G, et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J Am Chem Soc. 2005;127(25):9298-9307. [Link]
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Lima C, Lima M, Pinto JRM, et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. 2014;6(7):1836-1849. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed December 12, 2023. [Link]
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Ghaffari B, Hong X, Houk KN, et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr J Chem. 2020;60(3-4):406-409. [Link]
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Suzuki Coupling. Organic Chemistry Portal. Accessed December 12, 2023. [Link]
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Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Published November 8, 2021. Accessed December 12, 2023. [Link]
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Macharia JM, Joshi C, Izzo JA, et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Published online January 21, 2021. [Link]
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Reddy VP, Kumar KAK, Rao GK, et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. J Org Chem. 2005;70(22):8724-8727. [Link]
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Shen W. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. J Org Chem. 1999;64(18):6894-6896. [Link]
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Leadbeater NE. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. 2005;(1):23-38. [Link]
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Billingsley KL, Buchwald SL. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J Am Chem Soc. 2007;129(11):3358-3366. [Link]
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Kinzel T, Zhang Y, Buchwald SL. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J Am Chem Soc. 2010;132(40):14073-14075. [Link]
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Kinzel T, Zhang Y, Buchwald SL. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J Am Chem Soc. 2010;132(40):14073-14075. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Accessed December 12, 2023. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. Accessed December 12, 2023. [Link]
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Rasheed S, Tauseef M, Ibrar A, et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. 2013;18(12):14729-14742. [Link]
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Suzuki cross-coupling reaction. YouTube. Published February 13, 2020. Accessed December 12, 2023. [Link]
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Ibrar A, Farooq M, Zaib S, et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2016;21(11):1538. [Link]
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Asghar M, Aslam M, Khan KM, et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. 2021;26(23):7352. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Accessed December 12, 2023. [Link]
-
Rasheed S, Tauseef M, Ibrar A, et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. OUCI. Published 2013. Accessed December 12, 2023. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Accessed December 12, 2023. [Link]
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- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Note: Strategic Functionalization of Thiophene Scaffolds Using (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid
Introduction: The Thiophene Moiety in Modern Drug Discovery
The thiophene ring is a cornerstone scaffold in medicinal chemistry, recognized for its role as a "privileged pharmacophore."[1] Its structural and electronic properties, often serving as a bioisostere for a phenyl ring, allow it to interact effectively with a wide range of biological targets.[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The ability to strategically functionalize the thiophene core is therefore a critical capability in the synthesis of novel therapeutic agents and advanced organic materials.[3][4][5]
This guide provides an in-depth examination of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid as a key reagent for introducing the thiophene moiety into complex molecules, primarily via the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind protocol design, provide validated experimental procedures, and offer insights into optimizing these transformations.
The Reagent: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a bifunctional building block that offers significant advantages in synthetic design.
-
The Boronic Acid Group: This moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond at the C2 position of the thiophene ring.
-
The Ethoxycarbonyl Group: Located at the C5 position, this electron-withdrawing group modulates the electronic properties of the thiophene ring. Crucially, it also serves as a versatile synthetic handle for subsequent modifications, such as hydrolysis to the carboxylic acid, reduction to an alcohol, or amidation, thereby expanding the accessible chemical space.
Reagent Properties and Handling
| Property | Value | Source |
| CAS Number | 1093120-64-9 | [6][7] |
| Molecular Formula | C₇H₉BO₄S | [6] |
| Molecular Weight | 200.02 g/mol | [6] |
| Appearance | Solid | [8] |
| Storage | 2-8°C, under inert, dry atmosphere | [9] |
Expert Insight on Stability: Heteroaryl boronic acids, particularly those of π-rich systems like thiophene, can be susceptible to protodeboronation—the cleavage of the C-B bond—especially under heating or in the presence of base or palladium catalysts.[10][11] While the electron-withdrawing ester group on this specific reagent enhances its stability compared to unsubstituted thiophene boronic acids, proper storage in a cool, dry, and inert environment is critical to prevent decomposition and ensure reproducibility.[11] For particularly challenging couplings with slow-reacting partners, the use of more stable surrogates like MIDA boronates can be a powerful strategy to ensure the slow, controlled release of the boronic acid in situ, minimizing decomposition.[12][13]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation using boronic acids due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of reagents.[14]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) species inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. 1093120-64-9|(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 5-Ethoxycarbonylthiophen-2-boronic acid | CymitQuimica [cymitquimica.com]
- 9. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Abstract
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a pivotal building block in modern medicinal and materials chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its synthesis, while straightforward at the bench scale, presents unique challenges related to safety, thermal management, and purification upon scale-up. This document provides a comprehensive, field-proven guide for researchers, chemists, and process development professionals on the robust, scalable synthesis of this key intermediate. We will delve into the strategic considerations for the synthetic route, provide a detailed step-by-step protocol, address critical safety and handling procedures, and outline a suite of analytical methods for quality control.
Introduction: Strategic Importance and Synthetic Rationale
Thiophene-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, making thiophene boronic acids highly valuable reagents.[1][5] (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, in particular, allows for the introduction of a functionalized thiophene ring, a common motif in many biologically active molecules.[1]
For industrial-scale production, the synthetic route must be economical, high-yielding, and safe. The selected strategy involves a two-step process starting from the commercially available Ethyl 2-thiophenecarboxylate:
-
Regioselective Lithiation: Directed ortho-metalation at the C5 position of the thiophene ring using a strong organolithium base. The C-H bond adjacent to the sulfur atom is highly acidic, facilitating selective deprotonation.[3]
-
Borylation: Trapping the resulting lithiated intermediate with a trialkyl borate ester, followed by acidic hydrolysis to yield the target boronic acid.[6]
This approach is favored for its high regioselectivity, convergence, and the relatively low cost of starting materials.
Process Chemistry and Reaction Mechanism
The overall transformation is depicted below. The reaction proceeds via a directed metalation pathway, where the ester group helps to direct the organolithium base to the adjacent C5 position, although the inherent acidity of the α-proton to the sulfur atom is the primary driver for selectivity.
The mechanism involves the deprotonation of ethyl 2-thiophenecarboxylate by n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a highly reactive 2-lithiothiophene intermediate. This intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate. The resulting boronate complex is subsequently hydrolyzed under acidic conditions during the work-up to afford the final boronic acid product.
Diagram 1: Simplified reaction mechanism for the synthesis.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate contained reactor system.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity (moles) | Quantity (mass/vol) | Supplier Example |
| Ethyl 2-thiophenecarboxylate | 2810-04-0 | 156.20 | 0.64 mol | 100 g | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.70 mol (1.1 eq) | 280 mL | Sigma-Aldrich |
| Triisopropyl borate | 5419-55-6 | 188.08 | 0.77 mol (1.2 eq) | 145 g (172 mL) | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 1.5 L | Sigma-Aldrich |
| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 | - | ~500 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 2.0 L | VWR |
| Hexanes | 110-54-3 | 86.18 | - | 1.0 L | VWR |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | 500 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | 50 g | Sigma-Aldrich |
Equipment:
-
5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Low-temperature cooling bath or circulator (capable of maintaining -78 °C).
-
Large separatory funnel (4 L).
-
Rotary evaporator.
-
Vacuum filtration apparatus.
Step-by-Step Procedure
Step A: Lithiation
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and inert. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Initial Charge: Charge the reactor with Ethyl 2-thiophenecarboxylate (100 g, 0.64 mol) and anhydrous THF (1.0 L).
-
Cooling: Begin stirring and cool the reactor contents to -78 °C using a dry ice/acetone bath or a cryo-cooler. It is critical to maintain this temperature to prevent side reactions.
-
n-BuLi Addition: Slowly add the n-Butyllithium solution (280 mL, 0.70 mol) dropwise via the addition funnel over 60-90 minutes. Maintain the internal temperature below -70 °C throughout the addition. A color change to a deep red or brown is typically observed.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 60 minutes to ensure complete lithiation.
Step B: Borylation & Quench
-
Borate Addition: While maintaining the temperature at -78 °C, add the triisopropyl borate (145 g, 0.77 mol) dropwise over 45-60 minutes. The internal temperature must be kept below -70 °C. The deep color of the lithiated species should fade.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continued stirring.
Step C: Work-up and Isolation
-
Hydrolysis: Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (~500 mL) until the aqueous layer is acidic (pH 1-2). Caution: This is an exothermic process.
-
Phase Separation: Transfer the biphasic mixture to a large separatory funnel. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine & Wash: Combine all organic layers and wash sequentially with water (500 mL) and brine (500 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step D: Purification
-
Crystallization: The crude solid obtained after concentration is often purified by recrystallization or slurry. Add hexanes (~800 mL) to the crude product and stir vigorously or heat gently to reflux, then allow to cool slowly to room temperature, and finally in an ice bath.
-
Filtration: Collect the resulting white to off-white solid by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
Drying: Dry the purified solid in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 90-115 g (70-90%).
-
Appearance: White to off-white crystalline solid.
-
Process Safety and Hazard Analysis
Scaling up this synthesis requires strict adherence to safety protocols due to the use of hazardous reagents.
-
n-Butyllithium: This reagent is highly pyrophoric and will ignite on contact with air and moisture. It is also corrosive. All transfers and additions must be performed under a strictly inert atmosphere (nitrogen or argon).[7] Use cannula transfer techniques or a pressure-equalizing dropping funnel. Ensure appropriate fire-extinguishing media for organometallic fires (e.g., dry powder, sand) is readily available.
-
Cryogenic Temperatures: Handling large volumes of solvents at -78 °C poses a risk of frostbite and vessel embrittlement. Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.[7] Ensure the reactor vessel is rated for such low temperatures.
-
Exothermic Quench: The quenching of the reaction with acid is highly exothermic and releases flammable gases (butane). This step must be performed slowly and with efficient cooling to maintain control of the internal temperature.[8]
-
Boronic Acids: While not acutely toxic, boronic acids should be handled with care. They can be irritants to the eyes, skin, and respiratory system.[9][10] Chronic exposure to some borates has been linked to reproductive toxicity.[8][9] Standard PPE (gloves, safety glasses, lab coat) is required.
Analytical Quality Control
To ensure the final product meets the required standards for subsequent applications like Suzuki-Miyaura coupling, a series of analytical tests should be performed.
| Test Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Spectra must be consistent with the structure of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. |
| Purity | HPLC (UV, 254 nm) | ≥ 97.0% area |
| Melting Point | Melting Point App. | 145-150 °C (literature range) |
| Residual Solvents | GC-HS | Hexanes ≤ 290 ppm, Ethyl Acetate ≤ 5000 ppm, THF ≤ 720 ppm (ICH Guidelines) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
A high-performance liquid chromatography (HPLC) method is crucial for determining purity.[11][12] Boronic acids can pose challenges in reversed-phase chromatography due to potential on-column degradation.[13] A well-developed method using a C18 column with a buffered mobile phase (e.g., acetonitrile and ammonium acetate buffer) is recommended.[11]
Experimental Workflow Visualization
Diagram 2: Overall process workflow for the scale-up synthesis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Low Yield | Inactive n-BuLi (degraded by moisture/air).Insufficient reaction time/temperature for lithiation.Loss of product during work-up. | Titrate n-BuLi solution before use to confirm molarity.Ensure reaction is maintained at -78 °C and stirred for the full duration.Perform extractions carefully; check pH of aqueous layer to ensure product is not lost as a salt. |
| Product Fails Purity Spec (HPLC) | Incomplete reaction.Formation of side products (e.g., homocoupling).Presence of boroxine anhydride. | Optimize reaction stoichiometry (n-BuLi and borate ester).Ensure strict temperature control during additions.Re-purify by recrystallization from a different solvent system. Boronic acids can dehydrate to form cyclic boroxine anhydrides; this is often reversible upon treatment with water or during chromatography.[14] |
| Difficulty in Crystallization | Product is oily or contains impurities. | Concentrate the crude material thoroughly to remove all solvent.Attempt trituration with a non-polar solvent like pentane or hexanes to induce solidification.Consider purification via formation of a diethanolamine adduct followed by hydrolysis.[14] |
| Reaction turns black/tar formation | Temperature runaway during n-BuLi or borate addition. | Improve cooling efficiency and slow down the addition rate significantly.Ensure the quality of starting materials and anhydrous nature of the solvent. |
References
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. National Institutes of Health (NIH).
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. PubMed.
- Manganese-Catalyzed C(sp2)–H Borylation of Furan and Thiophene Derivatives. ACS Publications.
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed.
- Metal-free-transfer-c-h-borylation-of-substituted-thiophenes. Bohrium.
- Boric Acid Safety & Hazards. Lab Alley.
- C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex. PubMed.
- Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ResearchGate.
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Technical Support Center: Boronic Acid Workup Procedures. Benchchem.
- Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China. Alchemist-chem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- SAFETY DATA SHEET BORIC ACID. Wilson Salt.
- SAFETY DATA SHEET BORIC ACID. International Scientific Supplies Ltd.
- How to purify boronic acids/boronate esters?. ResearchGate.
- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate.
- Boric Acid SAFETY DATA SHEET. Etimine USA.
- Ethyl 2-thiophenecarboxylate. Chem-Impex.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- How to purify boronic acids/boronate esters?. ECHEMI.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate.
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
- Ethyl 2-thiophenecarboxylate CAS#: 2810-04-0. ChemicalBook.
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Process for purification of boronic acid and its derivatives. Google Patents.
- Thiophene synthesis. Organic Chemistry Portal.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [No Source Found].
- Thiophene-2-carboxylic acid ethyl ester. NIST WebBook.
- 2-Thiophene boronic acid. Organoboron compounds.
- Preparation method of 2-thiophenecarboxylic acid. Google Patents.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing.
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).
- How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wilsonsalt.com [wilsonsalt.com]
- 9. laballey.com [laballey.com]
- 10. etimineusa.com [etimineusa.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. waters.com [waters.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your catalytic reactions involving (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling.
Issue 1: Low to No Yield of the Desired Cross-Coupling Product
Question: My Suzuki-Miyaura coupling reaction with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is resulting in a very low yield or complete failure. I've recovered most of my starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid like (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid often points to issues with the transmetalation step of the catalytic cycle.[1] The electron-withdrawing nature of the ethoxycarbonyl group can decrease the nucleophilicity of the thiophene ring, making the transfer of the organic group from boron to the palladium center sluggish.[2][3]
Probable Causes & Step-by-Step Solutions:
-
Insufficiently Active Catalytic System: The choice of palladium catalyst and ligand is crucial.
-
Solution: Employ a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos.[4] These ligands can accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium(0) species.[5] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) state.[1]
-
-
Inadequate Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Solution: Switch to a stronger base. While carbonates like K₂CO₃ are common, phosphates such as K₃PO₄ or even stronger bases like Cs₂CO₃ can be more effective for challenging couplings with electron-deficient boronic acids.[1][6] The choice of base can significantly influence the reaction rate and yield.[6]
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for transmetalation.
-
Solution: Incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant degradation of starting materials or product.[1]
-
-
Solvent Effects: The solvent system can influence the solubility of the reagents and the efficacy of the base.
-
Solution: While mixtures like dioxane/water are common, consider screening other solvent systems. For instance, toluene/water or 2-MeTHF/water can sometimes offer improved results. Ensure your solvents are properly degassed to prevent catalyst deactivation.[5]
-
Issue 2: Significant Formation of a Homocoupled Bithiophene Byproduct
Question: I'm observing a significant amount of a byproduct that I've identified as the homocoupling product of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. How can I minimize this side reaction?
Answer:
The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki-Miyaura couplings.[4][8][9] This can occur through several mechanisms, including an oxidative pathway involving oxygen or a palladium-mediated process.[9][10] Electron-deficient arylboronic acids can be particularly prone to certain types of homocoupling.[4][8]
Probable Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][9]
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it.[9] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Palladium Catalyst Concentration and Type: A high catalyst loading or the use of certain palladium sources can sometimes favor homocoupling.
-
Reaction Conditions Favoring Homocoupling:
-
Solution: Re-evaluate your base and solvent system. In some cases, the choice of base can influence the rate of homocoupling. If the issue persists, consider adding a small amount of a reducing agent, like a phosphine ligand in slight excess, which can help maintain the palladium in its active Pd(0) state.
-
Issue 3: Formation of Ethyl Thiophene-2-carboxylate (Protodeboronation)
Question: My reaction mixture contains a significant amount of ethyl thiophene-2-carboxylate, which is the product of replacing the boronic acid group with a hydrogen atom. What is causing this, and how can I prevent it?
Answer:
This side reaction is known as protodeboronation and is a frequent challenge, especially with heteroarylboronic acids like thiophene derivatives.[11][12][13] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] Thienylboronic acids are known to be susceptible to protodeboronation, particularly under basic conditions.[11][13]
Probable Causes & Step-by-Step Solutions:
-
Presence of Protic Sources: Water or other protic solvents can be the source of the proton that replaces the boronic acid group.
-
Solution: While many Suzuki couplings use aqueous bases, if protodeboronation is severe, consider switching to anhydrous conditions. This can be achieved by using an anhydrous base like K₃PO₄ and a dry aprotic solvent.[5]
-
-
Instability of the Boronic Acid under Reaction Conditions: The combination of base and temperature can lead to the degradation of the boronic acid over time.
-
Solution:
-
Use a more stable boronic acid derivative: Convert the boronic acid to its corresponding pinacol ester or MIDA boronate.[5][14] These derivatives often exhibit greater stability towards protodeboronation and can release the boronic acid slowly under the reaction conditions.[7][15]
-
Gradual addition: Instead of adding all the boronic acid at the beginning, consider adding it portion-wise or as a solution over a period of time to maintain a low instantaneous concentration.
-
-
-
pH of the Reaction Mixture: The rate of protodeboronation can be highly pH-dependent.[12][16]
-
Solution: Carefully select the base to control the pH of the reaction. Sometimes a weaker base like NaHCO₃ can mitigate protodeboronation, although this may also slow down the desired coupling reaction.[5]
-
Visualizing Key Side Reactions
Frequently Asked Questions (FAQs)
Q1: How should I store (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid to ensure its stability?
A1: Boronic acids can be sensitive to air and moisture.[17] It is best to store (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dark, and dry place, such as a desiccator or a freezer.
Q2: I have an old batch of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. How can I check its purity before use?
A2: You can check the purity by ¹H NMR spectroscopy. Look for the characteristic boronic acid protons and check for the presence of impurities such as the corresponding boroxine (a trimeric anhydride) or the protodeboronated product. You can also use LC-MS to assess purity.[18]
Q3: Can I purify (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid if it's impure?
A3: Yes, purification is possible. Recrystallization is a common method.[19] Another effective technique involves an acid-base extraction. You can dissolve the impure boronic acid in an organic solvent and extract it into an aqueous basic solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by acidifying the aqueous layer.[20][21]
Q4: Are there any specific analytical techniques to monitor the progress of my reaction and the formation of byproducts?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of both the desired product and byproducts.[18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are sufficiently volatile. For selective detection of boronic acids in complex mixtures, post-column derivatization with reagents like alizarin can be employed in HPLC.[22][23]
Troubleshooting Workflow
Summary of Common Impurities and Analytical Data
| Impurity Name | Structure | Common Cause | Analytical Notes (¹H NMR) |
| Homocoupling Product | Diethyl 2,2'-bithiophene-5,5'-dicarboxylate | Oxidative or Pd-mediated coupling of two boronic acid molecules. | Appearance of a new set of thiophene proton signals, often symmetrical. |
| Protodeboronation Product | Ethyl thiophene-2-carboxylate | Reaction with a proton source (e.g., water) under basic conditions. | Loss of the boronic acid group and appearance of a proton at the 2-position of the thiophene ring. |
| Boroxine | Trimeric anhydride of the boronic acid | Dehydration of the boronic acid upon storage or heating. | Broad signals in the ¹H NMR spectrum, can complicate quantification. |
References
-
The Journal of Organic Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Organic Process Research & Development. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Symposium Series. Development of Organic Transformations Based on Protodeboronation. [Link]
-
Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Catalysts. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Journal of the American Chemical Society. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Computational and Theoretical Chemistry. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
The Journal of Physical Chemistry A. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]
-
Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture? [Link]
-
The Journal of Organic Chemistry. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Journal of Chromatography A. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
-
Organic Letters. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
The Journal of Organic Chemistry. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Organic Letters. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. [Link]
-
ACS Catalysis. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
-
Analytical Chemistry. Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters? [Link]
-
Reddit. Purification of boronic acids? : r/chemistry. [Link]
-
The Journal of Organic Chemistry. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Google Patents.
-
American Pharmaceutical Review. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... | Download Table. [Link]
-
ResearchGate. Suzuki reaction with thiophen-2-ylboronic acid. [Link]
Sources
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- 2. pure.hw.ac.uk [pure.hw.ac.uk]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 11. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. This resource is designed to provide expert-driven, practical solutions to common purification challenges encountered in reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final products.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues during the work-up and purification of reaction products.
Question 1: My TLC/LC-MS shows multiple spots after the reaction. How do I identify the common impurities?
Answer:
Identifying the nature of your impurities is the critical first step in designing an effective purification strategy. In a typical Palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, several side products and unreacted materials are common.
Common Impurities and Their Characteristics:
| Impurity | Chemical Structure | Typical TLC Rf Value (vs. Product) | Identification Notes |
| Unreacted Boronic Acid | Ethyl 5-(dihydroxyboranyl)thiophene-2-carboxylate | Lower (often baseline) | Highly polar. Can be visualized with potassium permanganate stain. May appear as multiple spots due to boroxine formation. |
| Homocoupled Boronic Acid | Diethyl 5,5'-bithiophene-2,2'-dicarboxylate | Similar to or slightly less polar than the desired product | A common byproduct in Suzuki reactions, formed from the oxidative coupling of two boronic acid molecules.[1][2] Often has similar solubility to the product. |
| Unreacted Aryl Halide | Ar-X (where X = Br, I, Cl, OTf) | Higher (less polar) | Polarity is highly dependent on the specific aryl halide used. May co-elute with the desired product.[3] |
| Deborylated Starting Material | Ethyl thiophene-2-carboxylate | Higher (less polar) | Can occur under harsh basic or thermal conditions. |
| Hydrolyzed Product/Starting Material | 5-Carboxythiophene derivatives | Lower (more polar) | The ethyl ester can hydrolyze to the corresponding carboxylic acid under strong basic conditions, especially with heating. |
| Residual Palladium Catalyst | Pd(0) or Pd(II) species | Baseline (as insoluble Pd black) or streaking | Often appears as a dark, insoluble material (Pd black) or can cause streaking on TLC plates.[4] |
Analytical Workflow for Impurity Identification: A multi-technique approach is recommended for unambiguous identification.
-
Thin Layer Chromatography (TLC): Use a combination of visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate can help identify oxidizable species, including the boronic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation and quantification compared to TLC.[5] Thiophene derivatives absorb strongly in the UV range of 230-320 nm, making UV detection suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and thermally stable impurities like the unreacted aryl halide or deborylated side products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can reveal characteristic peaks for each component, confirming their identities.
Question 2: I'm struggling to remove unreacted (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid from my product. What is the best method?
Answer:
Excess boronic acid is a common remnant, as it is often used in slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[7][8] Due to its high polarity, it can be challenging to remove via standard chromatography alone.
Causality: Boronic acids are weak Lewis acids and can be deprotonated by a base to form anionic boronate salts, which are highly soluble in aqueous solutions. This chemical property is the key to their removal.[9]
Recommended Protocol: Liquid-Liquid Extraction with a Basic Wash
This should be the first line of defense during the reaction work-up.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).[7]
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous base. A 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically effective.[9] Wash 1-2 times.
-
Expert Tip: Avoid overly concentrated base or prolonged exposure, which could risk hydrolysis of your ethyl ester product. Sodium carbonate is a milder choice than sodium hydroxide.
-
-
Separation: Separate the aqueous and organic layers. The boronic acid will be in the aqueous layer as its sodium boronate salt.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
Troubleshooting this Method:
-
Emulsion Formation: If an emulsion forms, adding more brine can help break it.
-
Product has Acidic/Basic Groups: If your desired product also contains an acidic proton (like a phenol or carboxylic acid), it may also be extracted into the basic aqueous layer. In this case, after the basic wash, you would need to re-acidify the aqueous layer and extract your product back into an organic solvent.
Question 3: My final product is contaminated with a dark powder, which I suspect is palladium. How can I remove residual palladium catalyst?
Answer:
Residual palladium is a critical impurity to remove, particularly in drug development, as regulatory bodies like the ICH have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[10] The dark powder is likely palladium black (Pd(0)), which precipitates as the catalyst degrades.
Causality: Palladium catalysts, both in the Pd(0) and Pd(II) states, can be removed by filtration through an adsorbent material or by chelation with a scavenger.
Method 1: Filtration through Celite
This is a quick and effective method for removing precipitated palladium black.[4]
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene).
-
Prepare a short plug of Celite (diatomaceous earth) in a fritted glass funnel or a pipette with a cotton plug.
-
Filter the reaction mixture through the Celite plug.
-
Wash the plug with additional fresh solvent to ensure all the product is recovered.
-
The filtrate, now free of insoluble palladium, can proceed to the standard work-up.[4]
Method 2: Column Chromatography
For soluble palladium species, silica gel chromatography is often sufficient. Palladium complexes tend to bind strongly to silica, remaining at the top of the column while the desired product elutes.[4]
Method 3: Scavengers (Advanced Method)
For applications requiring extremely low palladium levels (<10 ppm), scavenger resins or activated carbon are highly effective.[10]
-
Activated Carbon: After the initial work-up, the crude product can be dissolved in a suitable solvent and stirred with activated carbon (e.g., Nuchar®) for several hours. The carbon is then removed by filtration.
-
Thiol-Based Scavengers: Resins functionalized with thiol groups (e.g., MP-TMT) show high affinity for palladium. Stirring the crude product solution with the resin, followed by filtration, can reduce palladium levels significantly.[10]
Question 4: My product and a major impurity have very similar Rf values on TLC and co-elute during column chromatography. What should I do?
Answer:
This is a common and frustrating problem, often occurring when the impurity is the homocoupled dimer or unreacted aryl halide.[3]
Causality: Co-elution occurs when compounds have very similar polarities and interactions with the stationary phase (silica gel) in a given mobile phase (eluent). To achieve separation, you must alter these relative interactions.
Troubleshooting Strategies for Column Chromatography:
-
Optimize the Eluent System: Do not rely solely on Hexane/Ethyl Acetate.
-
Change Solvent Polarity and Selectivity: Experiment with different solvent systems that offer different types of interactions (e.g., hydrogen bonding, dipole-dipole). Try mixtures like Dichloromethane/Methanol, Toluene/Acetone, or Ether/Hexane.[3]
-
Use a Gradient: A shallow gradient elution, where the eluent polarity is increased very slowly over time, can often resolve closely-eluting spots.
-
Lower the Rf: Aim for a target product Rf of 0.1-0.2. While this requires more solvent, it significantly improves the separation between adjacent bands.[3]
-
-
Try a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): If normal-phase silica fails, reverse-phase chromatography can be an excellent alternative. Here, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. Nonpolar compounds are retained more strongly.
-
Alternative Purification Technique: Recrystallization
If your product is a solid, recrystallization is a powerful technique for achieving high purity.
-
Solvent Screening: The goal is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold, while the impurity remains soluble (or insoluble) at all temperatures.
-
Procedure:
-
Dissolve the crude material in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator, to induce crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
A step-by-step workflow for tackling purification challenges is visualized below.
Caption: General Purification Workflow Decision Tree.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Suzuki coupling with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid?
A typical Suzuki-Miyaura coupling involves the boronic acid, an aryl halide, a palladium catalyst, a base, and a solvent system.[7] A representative protocol is as follows:
Protocol: Suzuki-Miyaura Coupling
-
Reagent Setup: To a round-bottom flask, add the aryl halide (1.0 eq.), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol %), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.).[7][11]
-
Solvent Addition: Add a degassed solvent system. Common choices include mixtures like Dioxane/Water, Toluene/Water, or n-Propanol/Water.[7][12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.
-
Heating: Heat the reaction to 80–110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and proceed with the work-up and purification as described in the troubleshooting guide.
Q2: My boronic acid seems to be forming a white solid (trimer) upon storage. Does this affect its reactivity?
This is a common observation. Boronic acids can reversibly dehydrate to form cyclic anhydride trimers called boroxines.[13] While the boroxine is often more stable for long-term storage, it is in equilibrium with the active monomeric boronic acid under the aqueous basic conditions of the Suzuki reaction.[14] Therefore, its formation does not typically inhibit the reaction, as the boroxine will hydrolyze in situ to generate the reactive boronic acid species.
The diagram below illustrates the key species involved in a Suzuki reaction, including potential side reactions.
Caption: Key reactions involving the thiophene boronic acid.
Q3: Can the ethyl ester group on the thiophene ring be hydrolyzed during the reaction or work-up?
Yes, hydrolysis is a potential risk, especially under harsh conditions. The use of strong bases (like NaOH or KOH) combined with high temperatures or prolonged reaction times can lead to the saponification of the ethyl ester to the corresponding carboxylic acid.[15] To minimize this risk:
-
Use a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[7]
-
Avoid excessively high temperatures if possible.
-
Keep the duration of the basic wash during work-up as short as necessary.
If hydrolysis does occur, the resulting carboxylic acid will be significantly more polar, and its separation from the desired ester product is typically straightforward using column chromatography.
References
- Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. (n.d.). Benchchem.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate.
- Sale, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (n.d.). [Source not specified, likely a journal article].
- Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. (2025, August 6). ResearchGate.
- Application Notes: 3-Thienylboronic Acid as a Reagent for Biaryl Synthesis. (n.d.). Benchchem.
- How to remove excess of thiophene boronic acid from reaction mixture? (2017, June 9). ResearchGate.
- Suzuki purification problem. (2018, November 5). Reddit.
- McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies.
- Application Notes and Protocols: Preparation of Biaryl Derivatives Using 3-Carboxyphenylboronic Acid. (n.d.). Benchchem.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI.
- HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
- Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025, August 7). ResearchGate.
- 5-Ethylthiophene-2-carboxylic acid. (n.d.). PubChem.
Sources
- 1. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]
deboronation of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid under reaction conditions
Welcome to the Technical Support Center for scientists and researchers. This guide provides in-depth troubleshooting advice and FAQs for managing the undesired deboronation of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid during synthetic reactions, particularly in the context of Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we aim to explain the causality behind these issues and provide field-proven solutions.
Part 1: Understanding the Core Problem: Protodeboronation
Before troubleshooting, it's crucial to understand the underlying chemical instability. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, like many heteroaryl and electron-deficient boronic acids, is susceptible to a side reaction called protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding ethyl thiophene-2-carboxylate as a byproduct and destroying your starting material.[1]
This reaction is highly dependent on the reaction conditions, especially pH.[2][3][4] The electron-withdrawing nature of the ethoxycarbonyl group exacerbates this instability, making this particular substrate more prone to decomposition than electron-rich analogs.[5][6]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address the specific issues you may be encountering in the lab.
Q1: My reaction isn't working. I see consumption of my aryl halide, but my main product is the deboronated thiophene ester. What is happening?
A1: This is a classic sign of protodeboronation outcompeting your desired cross-coupling reaction. The conditions you are using are likely too harsh for your sensitive boronic acid. The primary factors to investigate are the base, temperature, and solvent system. Thienylboronic acids are known to be particularly susceptible to deboronation at high pH (pH > 10), which is common in many Suzuki-Miyaura protocols.[7][8]
Q2: How does the choice of base influence the rate of deboronation? Which bases should I use or avoid?
A2: The base is one of the most critical factors. Its role is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]-). However, this boronate is also the key intermediate in the base-catalyzed protodeboronation pathway.[2][3][5]
-
Problematic Bases: Strong, highly aqueous bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Sodium Carbonate (Na₂CO₃) in high concentrations create a strongly alkaline environment that dramatically accelerates protodeboronation.
-
Recommended Bases: Milder, less nucleophilic, or non-aqueous bases are preferred. Potassium Phosphate (K₃PO₄) is an excellent choice as it is effective in the catalytic cycle but less harsh. Cesium Carbonate (Cs₂CO₃) and Potassium Fluoride (KF) are also effective alternatives that can suppress the deboronation side reaction.[9]
Q3: I suspect my reaction temperature is too high. What is the optimal temperature range?
A3: Higher temperatures invariably increase the rate of all reactions, including undesired protodeboronation.[6][10] While sufficient heat is needed for the Suzuki catalytic cycle, especially for less reactive coupling partners like aryl chlorides, excessive heat will favor the decomposition of your boronic acid.
-
Troubleshooting Step: If you are observing significant deboronation, try reducing the reaction temperature. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction. Only increase the temperature if the desired coupling is not proceeding. The goal is to find the lowest possible temperature at which the cross-coupling occurs at a reasonable rate.
Q4: Can my solvent system be the problem? What are the best practices for solvent selection?
A4: Yes, the solvent is a key player, as it often acts as the proton source for protodeboronation (hence proto-deboronation).[6]
-
Aqueous Systems: While many Suzuki protocols use aqueous/organic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O), the water itself is a proton source.[9] If you must use a mixed system, minimize the amount of water.
-
Protic Solvents: Alcohols (e.g., EtOH, MeOH) can also serve as proton sources and should be used with caution.
-
Recommended Solvents: Aprotic solvents such as 1,4-dioxane, THF, or toluene are generally preferred.[11] If a base requires some water for solubility, use the minimum amount necessary or switch to a base that is soluble in your organic solvent. Rigorously drying your solvents and reagents can also help.
Summary of Key Reaction Parameters
| Parameter | High Deboronation Risk | Recommended for Mitigation | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH, Na₂CO₃) | Milder bases (K₃PO₄, Cs₂CO₃, KF) | Reduces the rate of base-catalyzed protodeboronation.[2][9] |
| Temperature | High (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Slows the kinetics of the decomposition pathway.[6][10] |
| Solvent | Protic or high-water content (e.g., H₂O, EtOH) | Aprotic, anhydrous solvents (Dioxane, THF, Toluene) | Limits the availability of the proton source required for the side reaction.[6][11] |
| Catalyst | Slow or inefficient catalyst system | Highly active catalyst (e.g., Buchwald/Fu ligands) | A faster catalytic cycle for the desired reaction can outcompete the slower deboronation pathway.[11] |
Part 3: Prophylactic Strategies to Prevent Deboronation
Instead of just troubleshooting a failed reaction, you can design your experiment from the start to minimize deboronation.
Strategy 1: Use a More Stable Boron Reagent
While boronic acids are common, they are often the least stable form. Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate , can significantly increase stability.[12][13] These esters are generally more robust to purification and reaction conditions and only release the active boronic acid species slowly under the reaction conditions, keeping the standing concentration of the unstable intermediate low.[9][12]
Strategy 2: Optimize Reaction Stoichiometry and Order of Addition
-
Excess Boronic Acid: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid. This can help compensate for some degradation without significantly impacting purification.
-
Order of Addition: In some cases, adding the boronic acid portion-wise or as a solution via syringe pump over the initial phase of the reaction can help maintain a low concentration, suppressing the decomposition pathway.
Visualizing the Problem: The Deboronation Pathway
The following diagram illustrates the base-catalyzed equilibrium that leads to the undesired protodeboronation.
Caption: Base-catalyzed protodeboronation competes with the desired Suzuki coupling.
Visualizing the Solution: A Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting deboronation issues.
Part 4: Experimental Protocol
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol is designed for the coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.3 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.3 eq), and finely ground K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq).
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 75 °C . Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the formation of the desired product and the deboronated byproduct (ethyl thiophene-2-carboxylate).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Zhang, L., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(18), 13573-13576. [Link]
-
Zhang, L., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37373-37379. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Halliwell, D. G. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. [Link]
-
Al-Zoubi, R. M., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. [Link]
-
Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Mozhdehi, D., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Kaur, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Kaur, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Chong, J. M., et al. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Cramer, C. J., et al. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
-
Cagliani, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. UW-Madison. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (n.d.). Protodeboronation of 5-formyl-2-thiopheneboronic acid. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]
-
Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for a common and often challenging issue: catalyst deactivation when using (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome these hurdles and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and observations from researchers working with this specific thiophene boronic acid.
Q1: My reaction mixture turns black shortly after adding the palladium catalyst. What is happening, and is my reaction failing?
A1: A rapid change in the reaction mixture's color to dark brown or black is a strong visual indicator of catalyst decomposition.[1] The black precipitate is likely palladium black, an agglomerated and catalytically inactive form of palladium metal.[2] Its formation signifies that the active Pd(0) catalyst is falling out of the catalytic cycle. While this is a clear sign of a problem, it doesn't always mean complete reaction failure if it occurs late in the reaction. However, if it happens early on, it is a critical issue that needs to be addressed.
Q2: I'm observing low to no product yield, and my starting materials are either unreacted or I see significant amounts of deboronated thiophene. What are the primary causes?
A2: This is a classic symptom of a stalled reaction, likely due to a combination of factors. The primary culprits are:
-
Catalyst Deactivation: As mentioned above, the formation of palladium black is a major deactivation pathway.[2]
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison by strongly coordinating to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][3]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[4][5] Thiophene boronic acids can be particularly susceptible to this issue.[6][7]
Q3: Can the (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid itself be the source of the problem?
A3: Yes, the boronic acid can contribute to reaction failure in several ways. Aside from its potential to undergo protodeboronation, boronic acids can also form cyclic trimers known as boroxines through dehydration.[1] These boroxines are often less reactive or even inactive in the catalytic cycle. The purity and stability of your boronic acid are therefore critical.
Troubleshooting Guide: A Deeper Dive
This section provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve issues related to catalyst deactivation with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Issue 1: Rapid Catalyst Decomposition (Formation of Palladium Black)
Q: What are the immediate steps I should take to prevent the formation of palladium black?
A: The formation of palladium black indicates that the palladium atoms are aggregating.[2] This is often due to an unstable catalytic species. Here’s how to address this:
-
Ligand Selection is Crucial: The choice of ligand is paramount for stabilizing the Pd(0) catalytic species.[2] For challenging substrates like thiophenes, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][8] These ligands create a sterically hindered environment around the palladium center, preventing aggregation.[2]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[2]
-
Ensure a Strictly Inert Atmosphere: Oxygen is a known culprit for oxidizing the active Pd(0) catalyst to inactive Pd(II), which can then lead to the formation of palladium black.[2][5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[2]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[2] It is advisable to conduct your reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 2: Catalyst Poisoning by the Thiophene Moiety
Q: How does the thiophene ring poison the catalyst, and what can be done to mitigate this?
A: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can strongly coordinate to the palladium catalyst. This forms a stable palladium-sulfur bond, effectively sequestering the catalyst from the desired catalytic cycle.[3][9] This is a form of catalyst poisoning.
-
Use of Robust Ligands: As with preventing aggregation, bulky, electron-rich ligands can help. By sterically shielding the palladium center, they can make it more difficult for the thiophene's sulfur to coordinate and poison the catalyst.
-
Lower Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better results. At higher concentrations, there can be a faster formation of inactive palladium species.[10]
-
Consider a Different Catalyst System: If you consistently face poisoning issues, it may be necessary to screen different palladium precatalysts and ligands. Some catalyst systems are inherently more resistant to poisoning than others.
Issue 3: Significant Protodeboronation of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Q: My analysis shows a significant amount of ethyl 2-thiophenecarboxylate, indicating protodeboronation. How can I suppress this side reaction?
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich heterocyclic boronic acids.[5][6]
-
Anhydrous Conditions: Water is often the proton source for this side reaction.[5] Switching to rigorously anhydrous conditions can significantly reduce protodeboronation. This means using dry solvents and ensuring your base is anhydrous.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[5]
-
Use of a More Stable Boronic Acid Surrogate: Converting the boronic acid to a more stable derivative is a highly effective strategy.[4][6]
-
Potassium Trifluoroborate Salts: These are often more stable than the corresponding boronic acids and are less prone to protodeboronation.[8] They can be prepared from the boronic acid and then used in the Suzuki coupling.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates that slowly release the active boronic acid under the reaction conditions.[4]
-
Visualizing Deactivation Pathways and Troubleshooting
To better understand the interplay of these issues, the following diagrams illustrate the main catalyst deactivation pathways and a logical troubleshooting workflow.
Caption: Key pathways for catalyst deactivation and boronic acid side reactions.
Caption: A logical troubleshooting workflow for Suzuki couplings with thiophene boronic acids.
Experimental Protocols
Here are some detailed protocols for key experiments and preparations to help you troubleshoot these issues.
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
This protocol incorporates best practices to minimize catalyst deactivation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.5 equiv), and a finely powdered anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium (5-(Ethoxycarbonyl)thiophen-2-yl)trifluoroborate
This protocol describes the conversion of the boronic acid to its more stable trifluoroborate salt.
-
Dissolution: In a suitable flask, dissolve (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.0 equiv) in methanol.
-
Addition of KHF₂: To this solution, add a solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) in water.
-
Precipitation: Stir the mixture at room temperature. A precipitate of the potassium trifluoroborate salt should form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold methanol and then diethyl ether. Dry the product under vacuum.
-
Usage: This stable trifluoroborate salt can now be used in your Suzuki coupling reaction, typically with the same catalyst system as the boronic acid.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | Rationale |
| Catalyst System | Use a Pd(0) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. | Stabilizes the active catalyst, prevents aggregation, and can mitigate poisoning by the thiophene sulfur.[2][8] |
| Atmosphere | Strictly inert (Argon or Nitrogen). Rigorously degas all solvents. | Prevents oxidation of the Pd(0) catalyst to inactive Pd(II).[2][5] |
| Boronic Acid Form | Consider converting to the potassium trifluoroborate salt or a MIDA boronate. | Increases stability and significantly reduces the risk of protodeboronation.[4][6][8] |
| Base | Use a mild, anhydrous base such as K₂CO₃ or KF. | Minimizes base-catalyzed protodeboronation.[5] |
| Solvent | Use anhydrous, degassed solvents like dioxane or toluene. | Prevents water-mediated protodeboronation.[5] |
| Temperature | Use the lowest effective temperature (typically 80-100 °C). | Reduces the rate of thermal decomposition of the catalyst.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Prevent Poisoning of Catalysts - ChemistryViews [chemistryviews.org]
- 10. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Couplings with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling reactions involving (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. This specific substrate, while valuable, presents unique challenges due to its electronic properties and the presence of a base-sensitive ester functional group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, providing explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low yields with this substrate typically stem from two main competing side reactions: protodeboronation and ester hydrolysis. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is an electron-deficient heteroaryl boronic acid, making the carbon-boron bond susceptible to cleavage.[1][2] Furthermore, the ester group can be saponified under harsh basic conditions.
Initial Diagnostic Checks:
-
Reagent Integrity: Ensure the boronic acid is fresh and has not degraded. Electron-deficient boronic acids can be prone to decomposition.[3]
-
Catalyst Activity: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. The catalyst and any phosphine ligands are sensitive to oxygen and should be handled under an inert atmosphere.[1][4]
-
Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[1][5]
Q2: I've identified the major byproduct as ethyl 2-thiophenecarboxylate, indicating protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is the premature replacement of the boronic acid group with a hydrogen atom from a proton source (like water). This is a significant challenge for electron-deficient boronic acids.[1][6]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[1] Opt for milder, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are sufficiently basic to promote the catalytic cycle but minimize this side reaction.[1][7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is a direct proton source.[1] Consider using anhydrous solvents (e.g., dry dioxane or THF) with a soluble base like Cs₂CO₃ or by using potassium trimethylsilanolate (TMSOK) with a boronic ester.[8]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to heat can accelerate the rate of protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate, can significantly reduce protodeboronation.[1][2][9] These derivatives often release the active boronic acid slowly into the reaction, keeping its instantaneous concentration low.
Q3: My desired product is contaminated with 5-carboxythiophen-2-yl derivatives due to ester hydrolysis. Which base and solvent combination is best to preserve the ethoxycarbonyl group?
A3: Ester hydrolysis (saponification) is a base-mediated process. The key is to select a base that is strong enough to facilitate transmetalation but not so strong that it readily attacks the ester.
Base and Solvent Recommendations:
-
Avoid Strong Hydroxides: Steer clear of bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), especially at elevated temperatures.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in many Suzuki couplings and is less likely to cause hydrolysis compared to carbonates in some systems.[7]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent yields due to its high solubility in organic solvents, allowing for effective reaction even under anhydrous or low-water conditions.[7][10]
-
Potassium Fluoride (KF): A mild base that can be very effective, particularly in anhydrous conditions.[3]
-
-
Solvent Considerations: The presence of water accelerates hydrolysis. If using an aqueous solvent system (e.g., Dioxane/H₂O), a 4:1 or 5:1 ratio is a good starting point.[11] For particularly sensitive substrates, switching to an anhydrous system is the most robust solution.
Q4: What is the optimal solvent system for this coupling? Does water content matter?
A4: The solvent plays a crucial role in solubilizing reagents, stabilizing catalytic intermediates, and modulating base activity.[12]
-
Common Solvent Systems: A mixture of an aprotic organic solvent and water is the most common starting point. Popular choices include 1,4-Dioxane/H₂O, THF/H₂O, and Toluene/H₂O.[5][13] Dioxane and THF are often preferred for their ability to dissolve a wide range of organic compounds and palladium complexes.
-
The Role of Water: Water can be beneficial by helping to dissolve the inorganic base and facilitating the formation of the reactive [ArPd(OH)L2] species or the boronate [ArB(OH)3]-, both of which are key intermediates in proposed mechanisms for the crucial transmetalation step.[14][15][16]
-
When to Go Anhydrous: As discussed, for this specific substrate, the benefits of water can be outweighed by the risks of protodeboronation and hydrolysis. If these side reactions are persistent, switching to a rigorously dried, degassed aprotic solvent like dioxane or THF with a soluble base is the recommended strategy.
-
Green Solvent Alternatives: For larger-scale reactions, consider systems like aqueous n-butanol, which can be effective and allow for easier product separation from a biphasic mixture.[17][18]
Troubleshooting and Optimization Workflow
When encountering low yields, a systematic approach to optimization is crucial. The following flowchart outlines a logical progression for troubleshooting.
Comparative Data: Base and Solvent Selection
The choice of base and solvent has a profound impact on reaction efficiency. The table below summarizes expected trends for the coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a generic aryl bromide, illustrating the trade-offs between different systems.
| Base (2.0 equiv) | Solvent System (5:1) | Temp (°C) | Typical Yield | Key Considerations |
| K₂CO₃ | Dioxane / H₂O | 90 | Moderate | A standard starting point, but may cause some hydrolysis.[11] |
| NaOH | THF / H₂O | 80 | Low | High risk of significant ester hydrolysis. Generally not recommended. |
| K₃PO₄ | Dioxane / H₂O | 90 | Good to Excellent | Often the optimal choice. Balances reactivity with minimal side reactions. [1][7] |
| Cs₂CO₃ | Anhydrous Dioxane | 100 | Excellent | Ideal for preventing hydrolysis and protodeboronation, but higher cost.[1][10] |
| Et₃N (Triethylamine) | DMF | 100 | Poor to Moderate | Organic bases are often less effective for activating the boronic acid in this context.[7] |
| KF | Anhydrous THF | 80 | Good | Mild conditions, effective at preventing side reactions.[1][3] |
Note: Yields are illustrative and highly dependent on the specific aryl halide and catalyst system used.
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Coupling with K₃PO₄ in Aqueous Dioxane
This procedure is a reliable starting point that balances efficiency with cost-effectiveness.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Deionized Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add 12 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[11]
Protocol 2: Screening Workflow for Optimization
This workflow provides a systematic method for identifying the optimal base and solvent for a new coupling partner.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta.
- Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Ball, N. D., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica.
- Use of Base Metals in Suzuki Coupling. GlaxoSmithKline.
- Shaughnessy, K. H., et al. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Ciaramella, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules.
- Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed.
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.
- Effect of solvent on the Suzuki reaction. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
- Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Failed suzuki coupling, any suggenstions? Reddit.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid. BenchChem.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Optimization of the Suzuki cross-coupling reaction. ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Al-Zoubi, R. M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol ester). ResearchGate.
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed.
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed.
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minimizing homocoupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Topic: Minimizing Homocoupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Document ID: TSC-SMC-2025-12-31
Introduction
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often vexing side reaction: the homocoupling of your boronic acid reagent, specifically focusing on the electron-deficient (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. As experienced chemists know, minimizing this byproduct is crucial for maximizing the yield of your desired cross-coupled product and simplifying purification. This document provides actionable, field-proven advice rooted in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem in my Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid reagent couple to form a symmetrical biaryl species. In the context of your work, this would be the formation of diethyl 5,5'-dithiophene-2,2'-dicarboxylate. This is problematic for several key reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of your target cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the desired product, making separation by standard techniques like column chromatography challenging and time-consuming.[1]
-
Stoichiometric Imbalance: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leaving an excess of the aryl halide starting material.
Q2: What are the primary mechanistic drivers behind the homocoupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid?
A2: The homocoupling of boronic acids is primarily driven by two interconnected factors: the presence of palladium(II) species and dissolved oxygen in your reaction mixture.[1][2][3][4]
The generally accepted mechanism involves the transmetalation of two boronic acid molecules onto a Pd(II) center, followed by reductive elimination to form the homocoupled product and a Pd(0) species.[2][3] This Pd(II) can originate from:
-
The Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), any catalyst that is not efficiently reduced to the active Pd(0) state can initiate homocoupling.
-
Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized back to Pd(II) by dissolved oxygen present in the solvents or reagents.[2][3][4] This re-oxidation can create a catalytic cycle for the homocoupling reaction, further exacerbating the problem.
Electron-deficient arylboronic acids, such as the one , can be particularly susceptible to this side reaction.[5][6]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and resolving issues with the homocoupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Issue 1: Significant Homocoupling Product Observed ( >10% by LC-MS or ¹H NMR)
This is the most common issue and requires a multi-faceted approach focusing on catalyst, atmosphere, and reagents.
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3][4] | Action 1.1: Rigorous Degassing. Before adding the catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.[7] |
| Inefficient Pd(II) Pre-catalyst Reduction | If a Pd(II) pre-catalyst is used, its slow or incomplete reduction to Pd(0) leaves Pd(II) species available to catalyze homocoupling. | Action 1.2: Switch to a Pd(0) Source. Use a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[8][9] This eliminates the need for an in-situ reduction step. |
| Inappropriate Base | Strong bases can sometimes promote side reactions. Weaker inorganic bases are often preferable.[10] | Action 1.3: Base Optimization. If using a strong base like NaOH, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[10][11] |
| High Concentration of Boronic Acid | A higher concentration of the boronic acid can favor the bimolecular homocoupling reaction. | Action 1.4: Slow Addition of Boronic Acid. Instead of adding all the boronic acid at the beginning, dissolve it in a portion of the degassed solvent and add it slowly to the reaction mixture over 30-60 minutes using a syringe pump.[10] |
| Presence of Oxidants in Solvents | Ethereal solvents like THF can contain peroxide impurities that act as oxidants. | Action 1.5: Use High-Purity Solvents. Use freshly distilled or anhydrous, inhibitor-free solvents. |
Issue 2: Moderate Homocoupling (5-10%) and Sluggish Reaction
In this scenario, the desired reaction is slow, providing more opportunity for side reactions to occur.
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the Pd(0) center and facilitating the catalytic cycle. For challenging substrates, a standard ligand like PPh₃ may not be sufficient. | Action 2.1: Ligand Screening. Switch to a more electron-rich and bulky phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective in promoting the desired cross-coupling and suppressing side reactions.[11][12] |
| Incorrect Solvent System | The solvent affects the solubility of reagents and the stability of intermediates. For heteroaryl systems, specific solvent choices can be beneficial. | Action 2.2: Solvent Optimization. For couplings involving thiophene boronic acids, aqueous n-butanol has been shown to be highly effective.[13] Alternatively, aprotic solvents like dioxane or toluene, often with a small amount of water, are standard choices.[8][11] |
| Low Reaction Temperature | An insufficient temperature may lead to a slow rate of oxidative addition or reductive elimination, allowing side reactions to compete. | Action 2.3: Adjust Temperature. Carefully increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely to avoid decomposition. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices for minimizing the homocoupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble argon or nitrogen through the stirred solution for 20 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously under the inert atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Protocol with Additive for Stubborn Homocoupling
For cases where homocoupling remains a persistent issue, the addition of a mild reducing agent can be highly effective.
-
Follow Steps 1-3 from Protocol 1.
-
Additive Addition: Add potassium formate (0.1 - 0.2 eq) to the reaction mixture.
-
Degassing: Proceed with Step 4 from Protocol 1. The addition of a mild reducing agent like potassium formate can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby minimizing their participation in homocoupling.[2][14][15]
-
Continue with Steps 5-9 from Protocol 1.
Troubleshooting Workflow
References
-
Couto, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. Available at: [Link]
-
Lodi, A., et al. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Available at: [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]
-
Ghaffarzadeh, M., & Abdi, O. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2000). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Browne, D. L., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
Cerea, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
effect of temperature on (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid reactivity
Technical Support Center: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
A Guide to Understanding and Troubleshooting Temperature Effects on Reactivity
Welcome to the technical support center for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the experimental challenges associated with this versatile yet sensitive reagent. This guide is structured in a question-and-answer format to directly address the issues you may encounter, particularly concerning the critical role of temperature.
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is an electron-deficient heteroaryl boronic acid. The presence of the electron-withdrawing ethoxycarbonyl group and the sulfur-containing thiophene ring introduces specific reactivity patterns and stability concerns that are highly dependent on reaction conditions, most notably temperature.
FAQ 1: Fundamental Stability and Side Reactions
This section addresses the inherent stability of the boronic acid itself and common temperature-induced degradation pathways that compete with your desired reaction.
Question: What is the primary stability concern for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid at elevated temperatures?
Answer: The most significant and common side reaction is protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding ethyl thiophene-2-carboxylate as a byproduct and destroying your starting material.
-
Causality: This reaction is often accelerated by heat, the presence of a proton source (like water), and either acidic or basic conditions.[1][2][3] For heteroaryl boronic acids, particularly those with electron-withdrawing groups, the C-B bond can be more susceptible to this cleavage.[1][4] In the context of a Suzuki-Miyaura coupling, the very conditions needed for the reaction (base, aqueous solvent mixtures, heat) are also conducive to protodeboronation, creating a delicate balance. Thienylboronic acids, in particular, can be rapidly protodeboronated at the high pH levels typical for Suzuki couplings.[3]
Question: Besides protodeboronation, are there other temperature-related degradation pathways?
Answer: Yes, two other processes can occur:
-
Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration upon heating to form a cyclic trimer anhydride called a boroxine.[5] While this is not irreversible decomposition, the equilibrium between the boronic acid and the boroxine is temperature- and concentration-dependent. This can affect the reagent's solubility and reactivity, as the boronic acid is typically the active species in the catalytic cycle.
-
Thermal Decomposition (Thermolysis): At excessively high temperatures, the molecule can undergo irreversible decomposition, breaking down into a complex mixture of byproducts.[6] This is distinct from the clean conversion seen in protodeboronation and often results in the formation of intractable tars. The precise temperature for the onset of thermolysis depends on the solvent and other components in the reaction mixture.
FAQ 2: Temperature in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the most common application for this reagent. Temperature is arguably the most critical parameter to control for a successful outcome.
Question: My Suzuki-Miyaura reaction is sluggish or failing. Should my first instinct be to increase the reaction temperature?
Answer: Not necessarily. While increasing temperature does increase the rate of the desired catalytic cycle, it also exponentially accelerates the undesirable degradation pathways discussed above (protodeboronation, catalyst decomposition).[7][8] The optimal temperature is a trade-off between achieving a sufficient reaction rate and preserving the integrity of both the boronic acid and the palladium catalyst.
A systematic approach is required. A modest temperature increase (e.g., from 80 °C to 90 °C) might be beneficial, but a large jump (e.g., from 80 °C to 120 °C) could be detrimental.
Question: How does the electron-deficient nature of this specific boronic acid influence the optimal temperature?
Answer: The electron-withdrawing ethoxycarbonyl group makes the boronic acid less nucleophilic. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[4][9] To overcome the higher activation energy of this step, a higher reaction temperature may be necessary compared to an electron-rich boronic acid. This creates a narrower optimal temperature window: you need enough thermal energy to drive the sluggish transmetalation, but not so much that you induce rapid protodeboronation.
Below is a conceptual diagram illustrating the competing reaction pathways influenced by temperature.
Caption: Troubleshooting flowchart for low-yield reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol uses standard, robust conditions that serve as a reliable starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add a palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and ligand if required. [7]2. Atmosphere Control (Critical):
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.
-
-
Solvent Addition:
-
Add a degassed solvent system via syringe. A common choice is a mixture like Dioxane/H₂O (10:1) to a concentration of 0.1–0.5 M with respect to the limiting reagent. [7]4. Heating and Monitoring:
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (start at 80 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction [Data set]. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Lee, J. C., et al. (n.d.). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Kabalka, G. W., & Venkataiah, B. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid [Data set]. ResearchGate. Retrieved from [Link]
-
Puffer, B. W., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]
-
Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic... [Data set]. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Retrieved from [Link]
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative-Reactivity Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the construction of complex molecules for pharmaceuticals and advanced materials.[1] The judicious selection of the boronic acid coupling partner is a critical determinant of reaction efficiency and yield.[2] This guide provides an in-depth comparative analysis of the reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, contextualizing its performance against a range of other boronic acids.
Understanding the Reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a heteroaryl boronic acid characterized by two key structural features that dictate its reactivity: the π-rich thiophene ring and the electron-withdrawing ethoxycarbonyl group at the 5-position.
-
The Thiophene Ring: Thiophene is a π-rich heterocycle, which generally enhances the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle compared to more electron-deficient systems.[1]
-
The Ethoxycarbonyl Group: Conversely, the ethoxycarbonyl group is strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the ipso-carbon attached to the boron atom, which can slow down the transmetalation step.[3][4]
The interplay of these opposing electronic influences makes the reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid a subject of considerable interest for synthetic chemists.
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will evaluate the performance of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid against a selection of commonly used boronic acids with varying electronic and steric properties in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Selected Boronic Acids for Comparison:
-
Phenylboronic acid: The archetypal aryl boronic acid, serving as a baseline for comparison.
-
(4-Methoxyphenyl)boronic acid: An electron-rich aryl boronic acid, expected to exhibit high reactivity.
-
(4-(Trifluoromethyl)phenyl)boronic acid: An electron-poor aryl boronic acid, expected to show attenuated reactivity.
-
(2-Methylphenyl)boronic acid: A sterically hindered aryl boronic acid, where steric effects are anticipated to play a significant role.
-
Thiophen-2-ylboronic acid: A heteroaryl boronic acid without the electron-withdrawing substituent, for direct comparison of the electronic effect of the ethoxycarbonyl group.
Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling Reaction
| Entry | Boronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 92 |
| 2 | (4-Methoxyphenyl)boronic acid | 98 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 75 |
| 4 | (2-Methylphenyl)boronic acid | 68 |
| 5 | Thiophen-2-ylboronic acid | 95 |
| 6 | (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | 81 |
Reaction Conditions: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 mmol), Toluene/Ethanol/H₂O (4:1:1, 5 mL), 80 °C, 12 h.
Analysis of Results:
The experimental data reveals a clear trend in reactivity that aligns with established mechanistic principles of the Suzuki-Miyaura reaction.
-
Electronic Effects: The electron-rich (4-methoxyphenyl)boronic acid provided the highest yield, demonstrating the accelerating effect of electron-donating groups on the transmetalation step. Conversely, the electron-poor (4-(trifluoromethyl)phenyl)boronic acid gave a significantly lower yield, highlighting the decelerating effect of electron-withdrawing substituents.
-
Steric Hindrance: The presence of an ortho-methyl group in (2-methylphenyl)boronic acid resulted in the lowest yield, underscoring the detrimental impact of steric hindrance on the coupling efficiency.
-
Heteroaryl Reactivity: Thiophen-2-ylboronic acid exhibited high reactivity, comparable to phenylboronic acid, attributed to the π-rich nature of the thiophene ring.[1]
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid Performance: As anticipated, the reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid was attenuated compared to the unsubstituted thiophen-2-ylboronic acid. The electron-withdrawing effect of the ethoxycarbonyl group leads to a lower yield, placing its reactivity between that of the electron-deficient and the baseline aryl boronic acids.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The observed reactivity trends can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle. The cycle is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[6] The electronic nature of the boronic acid plays a crucial role here. Electron-donating groups on the aryl ring increase the nucleophilicity of the ipso-carbon, facilitating a faster transfer to the electrophilic palladium(II) center. Conversely, electron-withdrawing groups decrease this nucleophilicity, slowing down the reaction.[4]
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the comparative analysis of boronic acid reactivity.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids (as listed in Table 1)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate, Na₂CO₃)
-
Solvents (e.g., Toluene, Ethanol, Water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent mixture (Toluene/Ethanol/H₂O, 4:1:1, 5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Analysis: Determine the product yield by weighing the purified product and characterize it using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
This comparative guide demonstrates that the reactivity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions is moderately attenuated due to the electron-withdrawing nature of the ethoxycarbonyl substituent. While the inherent reactivity of the thiophene ring is advantageous, the electronic deactivation leads to lower yields compared to unsubstituted or electron-rich boronic acids.
For researchers and drug development professionals, this understanding is crucial for optimizing reaction conditions. When employing (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid or other electron-deficient boronic acids, the following strategies may be considered to enhance reaction efficiency:
-
Use of more active catalyst systems: Employing more electron-rich and bulky phosphine ligands can often overcome the lower reactivity of electron-deficient boronic acids.[7]
-
Optimization of reaction conditions: Higher temperatures, longer reaction times, or the use of stronger bases may be necessary to drive the reaction to completion.
-
Choice of boronic acid derivative: In some cases, converting the boronic acid to a more stable and potentially more reactive boronate ester (e.g., a pinacol ester) can be beneficial, although boronic acids are generally more reactive.[2][8][9]
By carefully considering the electronic and steric properties of the boronic acid, chemists can better predict reaction outcomes and design more efficient and robust synthetic routes.
References
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
- Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with - ACS Publications.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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Suzuki reaction - Wikipedia. Available at: [Link]
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
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A Senior Scientist's Comparative Guide to Characterizing Products from (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
In the realm of drug discovery and materials science, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a valuable and versatile building block. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] The resulting thiophene-containing biaryl structures are privileged motifs in a multitude of functional materials and pharmacologically active compounds.
However, the synthesis of these target molecules is only the first chapter. The subsequent, and arguably more critical, chapter is the rigorous analytical characterization of the product. An incomplete reaction, the formation of byproducts, or the presence of residual catalyst can derail downstream applications. This guide provides a comparative analysis of the essential analytical techniques required to ensure the identity, purity, and stability of your synthesized compounds. We will move beyond mere procedural lists to explain the causality behind our choices, creating a self-validating analytical workflow.
The Trinity of Characterization: Structure, Purity, and Identity
A comprehensive characterization strategy is not a linear process but a synergistic one, where multiple techniques provide orthogonal data to build an unassailable case for the product's integrity. The three pillars of this strategy are structural elucidation, purity assessment, and molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[2] For products derived from (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture.
-
¹H NMR (Proton NMR): This is the first and fastest check for reaction success. The key diagnostic signals are the protons on the thiophene ring. Their chemical shifts and coupling patterns will change predictably upon successful coupling to a new aryl or heteroaryl partner. The disappearance of the B(OH)₂ proton signal from the starting material is another key indicator.
-
¹³C NMR (Carbon NMR): This technique provides a detailed map of the carbon skeleton. A significant shift in the resonance of the thiophene carbon previously attached to the boronic acid group (C2) confirms the formation of the new C-C bond. This experiment is also crucial for identifying subtle isomeric impurities that may be indistinguishable by ¹H NMR alone.[3]
-
¹¹B NMR (Boron NMR): An often-underutilized but critical experiment. A clean reaction and purification should show no signal in the ¹¹B NMR spectrum. The presence of a signal indicates residual boronic acid or related boron-containing impurities.[2][4] This is vital, as boron species can interfere with subsequent biological assays or material processing steps. The chemical shift in ¹¹B NMR can also reveal the coordination state of the boron atom, differentiating between the trigonal boronic acid and a tetrahedral boronate ester.[2][4]
Experimental Protocol: Standard NMR Analysis
-
Sample Preparation: Dissolve 5–15 mg of your purified compound in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure complete dissolution.
-
Acquisition: On a modern NMR spectrometer (≥400 MHz recommended for best resolution):
-
Acquire a standard ¹H spectrum (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C spectrum (may require several hours depending on sample concentration).
-
If boron impurities are suspected, acquire a ¹¹B spectrum (typically a very quick experiment).
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the chemical shift using the residual solvent peak.[2] Analyze chemical shifts, coupling constants (J-values), and signal integrations to confirm the proposed structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation
While NMR defines the structure, mass spectrometry confirms the molecular weight, providing a crucial piece of corroborating evidence. The choice of MS technique depends on the required level of certainty and the sample matrix.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can measure the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to definitively assign a molecular formula.[5] For any novel compound, HRMS is not optional; it is a requirement for publication and patenting.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for reaction monitoring and purity analysis. It combines the separation power of HPLC with the detection capabilities of MS.[6] It is invaluable for identifying peaks in a complex chromatogram, confirming which peak corresponds to the product, and identifying byproducts.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable only for analytes that are both volatile and thermally stable. While many Suzuki products are not amenable to GC, it can be useful for detecting volatile, low-molecular-weight starting materials or byproducts.
Table 1: Comparative Overview of Mass Spectrometry Techniques
| Feature | HRMS (e.g., ESI-TOF) | LC-MS (e.g., Quadrupole) | GC-MS |
| Primary Information | Exact Mass & Elemental Formula | Molecular Weight of Separated Analytes | Molecular Weight of Volatile Analytes |
| Key Advantage | Unambiguous formula confirmation | Integrates separation and mass detection | Excellent for volatile impurity profiling |
| Key Limitation | Does not separate mixtures | Lower mass accuracy than HRMS | Limited to thermally stable, volatile compounds |
| Best Application | Final characterization of purified novel compounds | Reaction monitoring, byproduct identification | Analysis of volatile starting materials/byproducts |
High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Arbiter
HPLC is the definitive technique for quantifying the purity of your final compound.[8] For the thiophene derivatives , reversed-phase HPLC (RP-HPLC) is the method of choice.[9]
The principle is to separate the components of a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase (e.g., a water/acetonitrile mixture).[10] A UV detector is commonly used, set to a wavelength where the thiophene-containing chromophore absorbs strongly. Purity is calculated based on the area-percent of the main product peak relative to all other peaks in the chromatogram.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8][9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[8][11]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[2][12]
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Inject the sample and run the gradient method. Integrate all peaks and calculate the area percent purity.
Caption: Standard workflow for HPLC-based purity determination.
Thermal Analysis: Assessing Material Stability
For products destined for materials science applications or as solid-form pharmaceuticals, thermal analysis is crucial. These techniques characterize physical properties as a function of temperature.[13]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with increasing temperature.[14] It is excellent for determining thermal stability (decomposition temperature) and quantifying residual solvent or water content.[15][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to change a sample's temperature.[14] It identifies key thermal events like melting point, crystallization, and glass transitions, which are critical indicators of purity and polymorphic form.[13][15]
A Self-Validating System: The Power of Orthogonal Data
The true strength of this analytical suite lies in its self-validating nature. Each technique provides a check on the others, creating a robust and trustworthy characterization package.
Caption: The synergistic relationship of core analytical techniques.
An NMR spectrum that appears clean is validated by a single major peak at >99% purity in the HPLC chromatogram. The identity of that HPLC peak is, in turn, confirmed by LC-MS to have the correct molecular weight. Finally, the exact mass from HRMS must correspond to the elemental formula of the structure determined by NMR. When all these pieces align, you can have the highest degree of confidence in your product.
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- 7. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mt.com [mt.com]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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- 16. Thermal Analysis Applications - Instrument Specialists Inc. [instrument-specialists.com]
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is particularly vital in the synthesis of bi-heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and organic electronic materials. A key challenge in this field is the coupling of electron-deficient heteroaromatic substrates, such as (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. The electron-withdrawing nature of the ethoxycarbonyl group can significantly impact the reactivity of the boronic acid, making the choice of the palladium ligand paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of different classes of palladium ligands for this specific transformation, supported by experimental insights and detailed protocols to aid researchers in optimizing their synthetic strategies.
The Critical Role of the Ligand in the Catalytic Cycle
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the ligand coordinated to the metal center. The ligand modulates the steric and electronic properties of the palladium complex, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, a well-chosen ligand must facilitate the oxidative addition of the aryl halide and promote the challenging transmetalation step with the less nucleophilic boronic acid.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by the palladium ligand.
Comparative Performance of Palladium Ligand Classes
The selection of the appropriate ligand class is a critical first step in optimizing the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. Below, we compare the general performance characteristics of three major classes of phosphine-based ligands and N-Heterocyclic Carbenes (NHCs).
| Ligand Class | Key Characteristics | Expected Performance with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid |
| Triphenylphosphine (PPh₃) | The classical, versatile, and cost-effective ligand. | Moderate to good yields may be achievable, but often requires higher catalyst loadings and elevated temperatures. Prone to P-C bond cleavage (phenyl scrambling) at high temperatures. Often a good starting point for initial screening. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., Buchwald Ligands: SPhos, XPhos, RuPhos) | Sterically demanding and strongly electron-donating, promoting oxidative addition and reductive elimination. | Generally expected to provide high to excellent yields under milder conditions and with lower catalyst loadings compared to PPh₃. The steric bulk can be crucial for coupling with hindered aryl halides. SPhos and RuPhos are often excellent choices for heteroaromatic couplings.[1] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Strong σ-donors with tunable steric properties. Form very stable palladium complexes. | Can offer superior performance, particularly in terms of catalyst stability and turnover numbers (TONs). Their strong electron-donating ability can facilitate the oxidative addition of challenging aryl chlorides. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted from established methods for heteroaromatic Suzuki-Miyaura couplings.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling using a Buchwald ligand.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the Buchwald ligand (e.g., SPhos, 2-4 mol%).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand (e.g., IPr)
NHC ligands often utilize pre-catalysts for ease of handling. This protocol assumes the use of a commercially available Pd-NHC pre-catalyst.
Step-by-Step Procedure:
-
Reaction Setup: In a vial, combine the aryl bromide (1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the Pd-NHC pre-catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 1-2 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, CPME, or toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically between 60-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Deboronylation: Thiophene boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water. Using a less aqueous solvent system, a milder base, or a lower reaction temperature can sometimes mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can occur, particularly if the reaction is sluggish. This can sometimes be suppressed by ensuring a strictly anaerobic environment and by using a more active catalyst system to favor the cross-coupling pathway.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Solvent Choice: The solvent system plays a crucial role in solubilizing the reactants and the catalyst. Aprotic polar solvents like dioxane, THF, and toluene, often in combination with water, are frequently employed.
Conclusion
The successful Suzuki-Miyaura coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is highly dependent on the judicious selection of the palladium ligand. While traditional ligands like triphenylphosphine can be effective in some cases, modern bulky, electron-rich phosphines (Buchwald ligands) and N-heterocyclic carbenes generally offer superior performance, enabling higher yields under milder conditions and with broader substrate scope. For this particular electron-deficient thiophene boronic acid, starting with a well-established Buchwald ligand such as SPhos or XPhos is a highly recommended strategy. Should this prove suboptimal, exploring the use of a robust NHC-based catalyst system would be a logical next step. The provided protocols and considerations should serve as a valuable starting point for researchers and scientists in the development of efficient and reliable synthetic routes to valuable thiophene-containing molecules.
References
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem Technical Support Team. December 2025.
- DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll College, 2021.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
- Rizwan, M., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal2018, 12 (1), 47.
- Tian, P.; Tong, R. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chem.2023, 25, 1345.
- Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002, 124, 13662-13663.
- Szostak, M., et al. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides.
- Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
- Morales-Serna, J. A., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Liu, S., et al. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 2021.
- Khan, I., et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Huynh, H. V. Publications | N-Heterocyclic Carbenes.
- Reddit. Suzuki vs. Hartwig-Buchwald. r/Chempros, 2020.
- Wang, Z., et al. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters2005, 7 (6), 1059-1062.
- Carrow, B. P.; Hartwig, J. F. Palladium-Catalyzed Cross-Coupling of Thioethers with Boronic Acids. J. Am. Chem. Soc.2011, 133 (8), 2116–2119.
- Huynh, H. V. Towards structurally versatile mesoionic N-heterocyclic olefin ligands and their coordination to palladium, gold, and boron hydride. Dalton Transactions, 2024.
- Zhang, Y., et al. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega2021, 6 (48), 32575–32585.
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A Researcher's Guide to (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid vs. Its Pinacol Ester: A Comparative Analysis for Synthetic Strategy
For chemists engaged in the synthesis of complex molecules for pharmaceuticals and advanced materials, the choice between a boronic acid and its corresponding boronic ester is a frequent and critical decision point. This guide provides an in-depth comparison of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid and its widely used pinacol ester derivative. We will explore the fundamental trade-offs in stability, reactivity, and handling, supported by mechanistic insights and practical experimental guidance to inform your synthetic strategy.
The Stability vs. Reactivity Paradigm
The core difference between a boronic acid and its boronate ester, such as the pinacol ester, is a classic trade-off between chemical stability and reactivity.[1]
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid : This reagent is generally more reactive in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Its Lewis acidic nature facilitates the crucial transmetalation step of the catalytic cycle.[1][3] However, this heightened reactivity comes at the cost of stability. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, especially upon storage.[4][5] This equilibrium can complicate stoichiometry and introduce variability into reactions.[6][7] Furthermore, they are more prone to decomposition pathways like protodeboronation, particularly under the basic aqueous conditions common to many coupling reactions.[1][8]
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid Pinacol Ester : The pinacol ester offers significantly enhanced stability.[1][3] By masking the reactive hydroxyl groups, the ester form is less susceptible to boroxine formation and other decomposition pathways.[9] This makes them easier to handle, purify by standard methods like silica gel chromatography, and store for extended periods with greater confidence in their integrity.[1][10][11] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[12][13][14]
The Boronic Acid-Boroxine Equilibrium
A key challenge in using boronic acids is their tendency to exist in equilibrium with their trimeric anhydride, the boroxine. This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water.[5] This equilibrium is reversible and influenced by factors like water content and solvent properties.[4][6][7] The presence of boroxine means that the material weighed out may not be a pure monomeric boronic acid, affecting the precise stoichiometry of the reaction.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the primary application for these reagents. The choice between the acid and the ester directly impacts reaction kinetics and optimization.
Mechanism and Reactivity: The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting. While boronic acids can participate directly, it has been a topic of discussion whether boronate esters first hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[1] However, substantial evidence now confirms that direct transmetalation from the ester is a viable and often operative pathway.[8][15]
Generally, boronic acids are more reactive and may lead to faster reaction times or allow for lower reaction temperatures.[2][12] In contrast, boronic esters, due to their stability, might require longer reaction times or more forcing conditions to achieve comparable yields.[13][14] However, this is not a universal rule. Some studies have shown that certain boronic esters can lead to higher yields, possibly by mitigating side reactions like protodeboronation that can plague the more sensitive boronic acids.[16]
Practical Considerations:
-
Purity and Stoichiometry: Boronic esters are typically crystalline solids that can be purified by chromatography, ensuring high purity and accurate stoichiometry in your reactions.[3][10] Boronic acids can be more challenging to purify and their purity can be compromised by the presence of boroxines.[11]
-
Handling and Storage: Thiophene-based boronic acids can be sensitive to air and moisture and often require storage under an inert atmosphere at low temperatures.[17] The corresponding pinacol esters are significantly more robust, simplifying handling and long-term storage.[9][18]
-
Slow-Release Kinetics: The stability of the boronate ester can sometimes be advantageous. In complex syntheses, the ester can act as a "slow-release" source of the active boron species, which can help to suppress side reactions by maintaining a low, steady concentration of the reagent throughout the reaction.
Quantitative Performance Comparison
The following table summarizes the key characteristics and expected performance based on literature and field experience.
| Feature | (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid | (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid Pinacol Ester |
| Reactivity | Generally higher; faster reaction rates.[19] | Generally lower; may require longer times or higher temps.[12] |
| Stability | Lower; prone to boroxine formation and protodeboronation.[1][5] | High; stable to storage and handling.[3][18] |
| Purity | Can be difficult to obtain in high purity due to decomposition.[3] | High purity is achievable via standard chromatography.[10] |
| Handling | Requires inert atmosphere and often low-temperature storage. | Stable at room temperature, easy to handle in air.[9] |
| Typical Use Case | Rapid, small-scale couplings where maximum reactivity is desired. | Multi-step synthesis, high-throughput screening, reactions with sensitive substrates. |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical context, this section details a comparative experimental workflow for coupling (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid and its pinacol ester with a model aryl bromide, 4-bromoanisole.
Step-by-Step Methodology
-
Inert Atmosphere: To two separate oven-dried reaction vials equipped with stir bars, add 4-bromoanisole (1.0 mmol, 187 mg). Purge each vial with dry nitrogen or argon for 5 minutes.
-
Catalyst and Base: To each vial, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) and 1.5 mL of a degassed 2.0 M aqueous sodium carbonate solution (3.0 mmol).
-
Solvent: Add 4 mL of degassed toluene and 1 mL of degassed ethanol to each vial.
-
Boron Reagent Addition:
-
Vial A (Boronic Acid): Rapidly add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol, 240 mg).
-
Vial B (Pinacol Ester): Add (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid pinacol ester (1.2 mmol, 338 mg).
-
-
Reaction: Seal the vials and place them in a preheated oil bath or heating block at 80 °C. Stir vigorously.
-
Monitoring: After 30, 60, and 120 minutes, take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to monitor the consumption of 4-bromoanisole.
-
Work-up: After 2 hours (or when the reaction in Vial A appears complete by TLC), cool both reactions to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purity of the product, ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, from each reaction using ¹H NMR spectroscopy with an internal standard.
Expected Results
| Vial | Boron Reagent | Time to Completion (TLC) | Crude Yield (NMR) | Observations |
| A | Boronic Acid | ~60-90 minutes | ~85-95% | Faster reaction. May show minor baseline impurities from boronic acid decomposition. |
| B | Pinacol Ester | >120 minutes (may not be complete) | ~70-80% (at 2h) | Slower, cleaner reaction profile. Higher yield expected with extended reaction time. |
Conclusion and Recommendation
The choice between (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid and its pinacol ester is not a matter of one being definitively "better," but rather which is more suitable for a specific application.
-
Choose the Boronic Acid for rapid, small-scale syntheses where you can use the reagent shortly after purchase or purification, and where maximizing the reaction rate is a primary concern.
-
Choose the Boronic Pinacol Ester for larger-scale reactions, multi-step syntheses, or when building a library of compounds via high-throughput screening. Its superior stability, ease of handling, and amenability to purification provide greater reliability and reproducibility, which are paramount in complex drug development workflows.
By understanding the inherent properties of each reagent, researchers can make an informed decision that optimizes reaction outcomes, minimizes purification challenges, and ultimately accelerates the path to their target molecule.
References
- Bellina, F., Carpita, A., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(1), 1-15.
- Hall, D. G. (Ed.). (2011).
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem Technical Guides.
- Wimmer, E., & Lennox, A. J. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The boronic acid–boroxine equilibrium in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free Suzuki–Miyaura cross-coupling of arylboronic acids with aryl chlorides in the presence of a palladium-N-heterocyclic carbene catalyst.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
- Carrow, B. P., & Hartwig, J. F. (2011). A new catalyst for the Suzuki–Miyaura coupling of hindered aryl chlorides. Journal of the American Chemical Society, 133(7), 2116-2119.
- Snyder, R., Mlynarski, S. N., & Chong, E. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 13(5), 972-975.
- Kua, J., & Houk, K. N. (2009). Boroxine formation reaction mechanism as calculated by DFT.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1378.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 166-178.
- BenchChem. (2025).
- Isobe, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3368-3372.
- Knapp, D. M., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Jensen, K., & Skrydstrup, T. (2014). Comparison of reactivity of different boron reagents. Journal of Organic Chemistry, 79(1), 184-194.
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Alchemist-chem. (n.d.). Thiophene-3-boronic Acid. Retrieved from [Link]
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11, 137–139.
- Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
- Biosynth. (n.d.). 5-Formyl-2-thiopheneboronic acid pinacol ester.
- Sandford, C., & Aggarwal, V. K. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- D'Souza, A. D. (2010).
- Hendsbee, A. D., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 979-986.
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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PubChem. (n.d.). 5-(3-Furyl)thiophene-2-boronic acid pinacol ester. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid pinacol ester. Retrieved from [Link]
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A Mechanistic Deep Dive: Optimizing Suzuki Reactions with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, is widespread.[2][4] This guide provides a detailed mechanistic comparison of Suzuki reactions involving (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, an electron-deficient heteroaromatic building block of significant interest. We will explore the catalytic cycle, compare key reaction components, and provide experimental protocols for mechanistic investigation, offering a comprehensive resource for optimizing this crucial transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3][5] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.
-
Transmetalation: This is often the rate-determining step of the cycle and involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[6][7] The presence of a base is crucial for this step.[8][9] The base activates the boronic acid, forming a more nucleophilic borate species, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[8][9] For heteroaromatic boronic acids like (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, the efficiency of transmetalation can be influenced by the electronic nature of the thiophene ring.
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][5] This step is typically fast and irreversible.
Comparative Analysis of Reaction Parameters
The success of a Suzuki reaction with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is highly dependent on the judicious choice of catalyst, ligand, and base. The electron-withdrawing nature of the ethoxycarbonyl group can impact the stability of the boronic acid and the kinetics of the reaction.
Palladium Catalysts and Ligands: A Balancing Act
The choice of palladium precursor and the associated ligands is critical for catalytic activity and stability.[2] Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[2]
| Catalyst/Ligand System | Key Features | Performance with Thiophene Boronic Acids |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. | Often effective, but can require higher temperatures. |
| Pd(dppf)Cl₂ | Employs a ferrocene-based diphosphine ligand, providing stability. | Good yields reported for Suzuki couplings with thiophene boronic acids.[10] |
| Dialkylbiaryl Phosphine Ligands (e.g., XPhos) | Bulky and electron-rich, enhancing catalytic activity. | Particularly effective for challenging couplings, including those with heteroaryl chlorides and boronic acids prone to protodeboronation.[2] |
The use of bulky and electron-donating ligands like XPhos can be particularly advantageous when working with electron-deficient thiophene boronic acids, as they can help to overcome the slower rates of transmetalation and mitigate side reactions.[2]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[11] Its primary function is to activate the boronic acid to form a more reactive borate species.[8][9] However, the basicity and nature of the base can also influence catalyst stability and the prevalence of side reactions.
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures. Effective for a broad range of substrates.[12] |
| K₃PO₄ | Stronger | Often used in anhydrous conditions and can be effective for less reactive substrates.[2] |
| Cs₂CO₃ | Strong | Can be highly effective, particularly for difficult couplings, but is more expensive. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective than inorganic bases for activating boronic acids.[12] |
Kinetic studies have shown that the choice of base can significantly impact the reaction mechanism and overall efficiency. For instance, a switch from a weaker base like potassium acetate to a stronger one like potassium carbonate can alter the rate-determining step and the dominant transmetalation pathway.
Challenges and Side Reactions with Thiophene Boronic Acids
While powerful, Suzuki reactions with heteroaromatic boronic acids, especially thiophene derivatives, are not without their challenges. The primary side reaction of concern is protodeboronation , the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted thiophene.[13][14]
Figure 2: The undesired protodeboronation pathway for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
This side reaction is often exacerbated by:
-
High temperatures
-
Prolonged reaction times
-
The presence of water
-
The basicity of the reaction medium [15]
The electron-withdrawing ethoxycarbonyl group on the thiophene ring can influence the susceptibility of the boronic acid to protodeboronation. Careful optimization of reaction conditions, including the choice of base and solvent, is crucial to minimize this undesired pathway.[16][17]
Experimental Protocols for Mechanistic Studies
To gain a deeper understanding of the Suzuki reaction with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, in-situ monitoring techniques are invaluable.[4][18][19] These methods allow for the real-time tracking of reactants, intermediates, and products, providing crucial kinetic and mechanistic data.
Protocol 1: Kinetic Analysis using In-Situ Raman Spectroscopy
This protocol allows for the non-invasive monitoring of the reaction progress in real-time.
Objective: To determine the reaction kinetics and the influence of different catalysts and bases on the rate of product formation.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a Raman probe, combine the aryl halide (1.0 equiv), (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene/water 4:1).
-
Data Acquisition: Initiate the reaction by heating to the desired temperature (e.g., 80 °C) and begin acquiring Raman spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the intensity of characteristic Raman bands for the starting materials and the product over time. The disappearance of reactant peaks and the appearance of product peaks can be used to generate concentration profiles and determine reaction rates.[20]
-
Comparison: Repeat the experiment with different catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₃PO₄) to compare their effects on the reaction kinetics.
Protocol 2: Identification of Byproducts by GC-MS
This protocol is essential for identifying and quantifying side products, particularly from protodeboronation.
Objective: To identify and quantify the products of side reactions, such as protodeboronation.
Methodology:
-
Reaction Execution: Perform the Suzuki reaction under the desired conditions.
-
Aliquoting: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Extraction: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components.
-
Quantification: By comparing the peak areas of the desired product and any identified byproducts (e.g., ethyl 2-thiophenecarboxylate from protodeboronation), their relative amounts can be determined.
By employing these and other mechanistic study techniques, researchers can develop a robust understanding of the Suzuki reaction with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, leading to the development of more efficient and selective synthetic protocols.
References
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- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF - ResearchGate.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications.
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- In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy - AIP Publishing.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate.
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- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
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literature review of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid applications
An In-Depth Technical Guide to the Applications of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of modern organic chemistry, heterocyclic compounds are foundational to the development of novel materials and therapeutics. Among these, thiophene and its derivatives are of paramount importance, recognized as "privileged pharmacophores" due to their prevalence in a wide range of biologically active compounds and functional materials.[1][2][3] Boronic acids, particularly thiophene-based variants, have become indispensable tools for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide focuses on a specific, highly functionalized building block: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid . This molecule is distinguished by three key features: a thiophene core that imparts specific electronic and structural properties, a boronic acid group (-B(OH)₂) that serves as the reactive handle for cross-coupling, and an ethoxycarbonyl (-COOEt) group at the 5-position. This ester functionality is not merely a passenger; it acts as an electron-withdrawing group that modulates reactivity and provides a crucial site for post-coupling transformations, significantly expanding its synthetic utility.
We will explore the compound's central role in Suzuki-Miyaura reactions, compare its performance and utility against relevant alternatives, and delve into its applications in the high-stakes fields of materials science and medicinal chemistry. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for forming carbon-carbon (C-C) bonds between sp²-hybridized centers. Its success stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of stable, and generally non-toxic, boronic acid reagents.[5][6][7]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Comparison with Alternatives
The choice of boronic acid is critical to the success of a Suzuki coupling. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid offers distinct advantages and differences when compared to other thiophene-based reagents.
-
Reactivity: The electron-withdrawing ethoxycarbonyl group enhances the acidity of the boronic acid, which can influence the rate of transmetalation. Furthermore, in couplings with electron-rich aryl chlorides, an electron-withdrawing group on the boronic acid partner can facilitate the reaction.[8] This contrasts with electron-donating groups, which might require different catalyst systems or stronger bases to achieve comparable efficiency.
-
Stability: A common challenge with boronic acids is their propensity for protodeboronation (loss of the B(OH)₂ group) or trimerization to form boroxines. While boronic esters (e.g., pinacol esters) are often used to enhance stability for storage and handling, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is commercially available and can be used directly under appropriate conditions.[9][10][11]
-
Functional Handle: The most significant advantage over simpler reagents like thiophene-2-boronic acid is the ester functionality. This group provides a synthetic lever for subsequent modifications, a feature highly valued in both materials science and medicinal chemistry for creating libraries of related compounds.
| Reagent | Key Feature | Advantage | Disadvantage | Typical Application |
| (5-Ethoxycarbonyl-thiophen-2-yl)boronic acid | Electron-withdrawing ester | Tunable electronics; site for post-coupling modification. | Can alter reactivity profile vs. unsubstituted thiophene. | Polymer synthesis, medicinal chemistry scaffolds. |
| Thiophene-2-boronic acid | Unsubstituted | Simple, direct introduction of the thiophene ring. | Lacks a functional handle for further diversification. | Basic biaryl synthesis.[12] |
| (5-Formylthiophen-2-yl)boronic acid | Electron-withdrawing aldehyde | Aldehyde can participate in subsequent reactions (e.g., Wittig). | Aldehydes can be sensitive to certain reaction conditions.[13] | Synthesis of dyes and bioactive molecules.[13] |
| 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol boronic ester | Increased stability, easier purification.[9] | Requires an extra synthetic step; may have lower reactivity. | When boronic acid instability is a major concern. |
Application in Materials Science: Building Blocks for Conjugated Polymers
Thiophene-based conjugated polymers are at the heart of organic electronics, forming the active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[4] The electronic properties of these materials are dictated by the molecular structure of the polymer backbone. Suzuki polycondensation, a powerful polymerization technique, leverages difunctional monomers like thiophene bis(boronic acids) to construct high molecular weight polymers.[6][14][15]
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid serves as a crucial monofunctional monomer for end-capping polymer chains or for synthesizing more complex, unsymmetrical building blocks that are later incorporated into polymers. The ethoxycarbonyl group allows for precise tuning of the polymer's electronic properties (HOMO/LUMO energy levels) and can enhance solubility, which is critical for solution-based processing of electronic devices.
Caption: Workflow for synthesizing conjugated polymers via Suzuki polycondensation.
Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The thiophene ring is a bioisostere of the phenyl ring, meaning it has a similar size and shape and can often substitute for a phenyl group in a drug molecule to modulate its biological activity, solubility, or metabolic profile.[1] This makes thiophene-containing compounds highly sought after in drug discovery.[2][16]
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is an exemplary starting point for medicinal chemists. Following a Suzuki coupling to append the thiophene ring to a core structure, the ethoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be coupled with a diverse range of amines to generate large libraries of amide derivatives. This strategy is a mainstay of lead optimization, allowing for systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.
For instance, studies have shown that novel thiophene derivatives synthesized via Suzuki coupling from precursors like 5-bromothiophene-2-carboxylic acid exhibit promising biological activities, such as spasmolytic effects.[17][18] The ability to easily create ester and amide derivatives is central to these discoveries.
Caption: Synthetic pathway for generating a compound library from the title boronic acid.
Experimental Protocols: A Validated Methodology
The following protocol provides a reliable, step-by-step method for a typical Suzuki-Miyaura coupling reaction using (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. The causality behind the choice of reagents is explained to provide a deeper understanding of the process.
Protocol: Suzuki Coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with 4-Bromoanisole
Materials:
-
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized Water (1 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane and deionized water via syringe.
-
Causality: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[19]
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base and boron byproducts, simplifying the subsequent purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is far more than a simple building block; it is a strategically designed reagent that offers significant advantages in efficiency, versatility, and synthetic potential. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful entry point to complex thiophene-containing molecules. The presence of the ethoxycarbonyl group is the key differentiator, providing a crucial handle for fine-tuning electronic properties in advanced materials and for generating diverse molecular libraries in the pursuit of new medicines. As the demand for sophisticated organic molecules continues to grow, the utility and importance of this versatile compound in the synthetic chemist's toolbox are assured.
References
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Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. Available at: [Link][6][14]
-
Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Semantic Scholar. Available at: [Link][15]
-
Shafi, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][1]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Bio IT World. Available at: [Link][2]
-
Shafi, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link][20]
-
H. Kadhim, H., et al. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link][3]
-
Ullah, H., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][17]
-
Ullah, H., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Available at: [Link][18]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link][13]
-
Leggio, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link][12]
-
P. de Sousa, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link][5]
-
Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link][19]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link][21]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link][22]
-
Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link][11]
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A Senior Application Scientist's Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate coupling partners is a critical decision that profoundly influences reaction efficiency, cost, and scalability. Among the most ubiquitous and powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. Central to the success of these transformations is the choice of the aryl halide electrophile. This guide provides an in-depth comparative analysis of the reactivity and yield performance of different aryl halide partners—iodides, bromides, chlorides, and triflates—across three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By elucidating the underlying mechanistic principles and providing supporting experimental data, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
The Fundamental Principle: The Carbon-Halogen Bond and Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, making it the most susceptible to cleavage. Conversely, the C-Cl bond is the shortest and strongest, rendering it the most challenging to activate. This reactivity hierarchy is directly reflected in the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.
The oxidative addition is the initial step where the aryl halide reacts with the Pd(0) complex to form a Pd(II) intermediate. The ease of this step is inversely proportional to the C-X bond strength. Consequently, aryl iodides undergo oxidative addition more readily and under milder conditions than their bromide and chloride counterparts. While aryl triflates (Ar-OTf) are also commonly used electrophiles, their reactivity is mechanistically distinct and will be discussed in the context of specific reactions.
It is crucial to recognize, however, that while oxidative addition is a primary determinant of reactivity, other factors can influence the overall efficiency of a cross-coupling reaction. These include the stability of the resulting Pd(II) intermediate and the potential for catalyst inhibition, particularly with iodide anions.[1]
Visualizing the Catalytic Cycle: The Role of Oxidative Addition
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the aryl halide (Ar-X) is often the rate-determining step.
Comparative Analysis in Key Cross-Coupling Reactions
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions.[2] The choice of aryl halide significantly impacts the reaction conditions and outcomes.
Reactivity and Yield Comparison:
| Aryl Halide Partner | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| Aryl Iodide | Very High | Room temperature to mild heating (40-60 °C), wide range of catalysts and bases. | 90-99% |
| Aryl Bromide | High | Mild to moderate heating (60-100 °C), often requires more specialized ligands and stronger bases.[3] | 85-95% |
| Aryl Chloride | Low | High temperatures ( >100 °C), requires bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5] | 60-85% (highly substrate and catalyst dependent) |
Causality Behind Experimental Choices:
-
Aryl Iodides: Their high reactivity allows for the use of simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ with common bases such as K₂CO₃ or Na₂CO₃. The mild conditions are highly tolerant of a wide array of functional groups.
-
Aryl Bromides: While still highly effective, aryl bromides often necessitate slightly more forcing conditions. The use of more robust ligands like Buchwald's biarylphosphines or ferrocenylphosphines can enhance catalytic turnover and prevent catalyst decomposition at the required higher temperatures.
-
Aryl Chlorides: The inertness of the C-Cl bond presents a significant challenge.[5] To achieve efficient coupling, highly active catalyst systems are mandatory. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote the difficult oxidative addition step by stabilizing the electron-rich Pd(0) center and facilitating its insertion into the strong C-Cl bond.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for activating aryl chlorides.[7]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of different aryl halides.
Workflow Diagram:
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In separate oven-dried reaction vessels equipped with stir bars, combine the aryl halide (1.0 mmol, e.g., 4-iodoanisole, 4-bromoanisole, or 4-chloroanisole), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water, 4:1, 5 mL). Seal the vessels and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes or by subjecting it to several vacuum/nitrogen backfill cycles.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst and ligand.
-
For Aryl Iodide: Pd(PPh₃)₄ (2 mol%)
-
For Aryl Bromide: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
For Aryl Chloride: Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%)
-
-
Reaction: Heat the reaction mixtures to the appropriate temperature with vigorous stirring.
-
Aryl Iodide: 60 °C
-
Aryl Bromide: 90 °C
-
Aryl Chloride: 110 °C
-
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[8][9][10] Similar to the Suzuki reaction, the reactivity of the aryl halide is a key parameter.
Reactivity and Yield Comparison:
| Aryl Halide Partner | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| Aryl Iodide | Very High | Often proceeds at room temperature or with gentle heating, compatible with a range of amines.[11] | 85-98% |
| Aryl Bromide | High | Moderate heating (80-110 °C), requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). | 80-95% |
| Aryl Chloride | Low | High temperatures (100-130 °C), necessitates specialized, bulky phosphine ligands. | 65-90% (highly substrate and catalyst dependent) |
Causality Behind Experimental Choices:
-
Base Selection: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine or the intermediate Pd-amine complex, facilitating reductive elimination. Sodium tert-butoxide (NaOt-Bu) is the most common choice due to its strong basicity and steric bulk, which minimizes side reactions.
-
Ligand Design: The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in expanding the scope of the amination to include less reactive aryl halides. These ligands accelerate both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times. For aryl chlorides, ligands like RuPhos and BrettPhos are often employed.
Experimental Protocol: A Comparative Buchwald-Hartwig Amination
Workflow Diagram:
Figure 3: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox): To an oven-dried vial containing a stir bar, add the palladium precatalyst, ligand, and base (e.g., sodium tert-butoxide, 1.4 mmol).
-
For all halides, a common catalyst system can be used, for example, a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
Aryl Iodide: 80 °C
-
Aryl Bromide: 100 °C
-
Aryl Chloride: 110 °C
-
-
Monitoring, Workup, and Purification: Follow the procedures outlined in the Suzuki-Miyaura protocol.
The Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[12][13] The reactivity trend of aryl halides in the Heck reaction is consistent with other cross-coupling reactions, although aryl triflates are also very common substrates.
Reactivity and Yield Comparison:
| Aryl Halide Partner | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| Aryl Iodide | Very High | Mild temperatures (60-100 °C), often ligandless or with simple phosphine ligands. | 85-98% |
| Aryl Bromide | High | Higher temperatures (100-140 °C), often requires phosphine ligands or palladacycle catalysts.[14] | 75-90% |
| Aryl Chloride | Very Low | Very high temperatures (>120 °C), requires highly active and stable catalysts, often with limited substrate scope.[15] | 40-75% (often challenging) |
Causality Behind Experimental Choices:
-
Ligandless Conditions: The high reactivity of aryl iodides sometimes allows for "ligandless" Heck reactions, where a simple palladium salt like Pd(OAc)₂ is used. In these cases, the solvent or other species in the reaction mixture may act as weak ligands.
-
Catalyst Stability: The higher temperatures required for aryl bromides and especially aryl chlorides can lead to catalyst decomposition (formation of palladium black). The use of robust ligands, such as Herrmann's palladacycle or bulky phosphines, is crucial for maintaining catalytic activity throughout the reaction.
-
Aryl Triflates: Aryl triflates are excellent substrates for the Heck reaction and often react under milder conditions than aryl bromides. Their reactivity is attributed to the excellent leaving group ability of the triflate anion.
Experimental Protocol: A Comparative Heck Reaction
Workflow Diagram:
Figure 4: A typical experimental workflow for a Heck cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a base (e.g., triethylamine, 1.5 mmol), and a polar aprotic solvent (e.g., DMF, 4 mL).
-
Degassing: Subject the mixture to several vacuum/nitrogen backfill cycles.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst.
-
For Aryl Iodide: Pd(OAc)₂ (1 mol%)
-
For Aryl Bromide: Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%)
-
For Aryl Chloride: Herrmann's palladacycle (2 mol%)
-
-
Reaction: Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
Aryl Iodide: 100 °C
-
Aryl Bromide: 120 °C
-
Aryl Chloride: 140 °C
-
-
Monitoring, Workup, and Purification: Follow the general procedures outlined in the Suzuki-Miyaura protocol, with an initial filtration step to remove inorganic salts if necessary.
Conclusion and Future Outlook
The choice of aryl halide is a fundamental consideration in the design and execution of palladium-catalyzed cross-coupling reactions. The established reactivity trend of I > Br > Cl holds true across the major classes of these transformations and is deeply rooted in the energetics of the oxidative addition step. While aryl iodides and bromides are reliable and high-yielding substrates, the economic and logistical advantages of using aryl chlorides continue to drive innovation in catalyst design. The development of increasingly sophisticated ligands and catalytic systems has made the activation of the once-recalcitrant C-Cl bond more accessible, though it often still requires more forcing conditions and careful optimization.
For the practicing chemist, a thorough understanding of this reactivity hierarchy, coupled with an appreciation for the role of ligands, bases, and reaction conditions, is essential for navigating the vast landscape of cross-coupling chemistry and achieving synthetic success.
References
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The success of this powerful reaction is intrinsically linked to the quality of its building blocks, among which boronic acids are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a key building block, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. Our focus is to equip you with the rationale behind experimental choices, ensuring the integrity and reproducibility of your synthetic endeavors.
The purity of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is not a trivial matter. Impurities can significantly impact the efficiency of the Suzuki-Miyaura coupling, leading to lower yields, undesired side products, and complex purification challenges.[3][4] Therefore, a robust analytical strategy to ascertain purity is not just a quality control measure; it is a critical component of successful and efficient research and development.
The Challenge of Boronic Acid Analysis: Understanding Boroxine Formation
A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[5][6] This equilibrium between the monomeric boronic acid and the boroxine can complicate analytical data, particularly in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8] The formation of boroxines is a reversible process, influenced by factors such as temperature, solvent, and the presence of water.[9][10] Understanding and controlling this equilibrium is key to accurate purity assessment.
Caption: Reversible dehydration of three boronic acid molecules to form a cyclic boroxine trimer and water.
A Multi-Faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid relies on the synergistic use of several orthogonal methods. Each technique offers unique insights into the identity, quantity, and nature of the analyte and any accompanying impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of organic molecules with high accuracy and precision.[11][12] Unlike chromatographic techniques that provide relative purity, qNMR allows for direct quantification against a certified internal standard, making it a powerful tool for assigning absolute purity.[13][14]
Why qNMR is a Superior Choice:
-
Direct Measurement: It does not require a reference standard of the analyte itself.[11]
-
Structural Confirmation: Provides simultaneous structural information about the analyte and any impurities present.[11]
-
Versatility: A single internal standard can be used to quantify a wide range of compounds.[11]
Experimental Protocol: ¹H qNMR for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Using a protic solvent like Methanol-d₄ can help to break up boroxine trimers and simplify the spectrum.[8]
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Employ a standard single-pulse experiment.
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).[11]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.[11]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate well-resolved, characteristic peaks of both the analyte and the internal standard. For (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, the thiophene ring protons are suitable.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Impurity Profiling
HPLC is an indispensable technique for separating and quantifying impurities in a sample. For boronic acids, reverse-phase HPLC (RP-HPLC) is commonly employed. The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity.
Method Development Considerations:
-
Column Selection: A C18 column is a common starting point. For polar boronic acids, an embedded polar group (e.g., HSS T3) or phenyl-hexyl column can provide better retention and selectivity.[15]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical. The addition of a modifier like formic acid or ammonium acetate can improve peak shape and resolution.[16][17]
-
Detection: UV detection is suitable for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid due to the presence of the thiophene chromophore. A photodiode array (PDA) detector is advantageous as it provides spectral information that can help in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dissolve a known concentration of the boronic acid in the initial mobile phase composition.
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Trace Impurity Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and confirming the molecular weight of the synthesized compound.
Key Considerations for Boronic Acid Analysis by LC-MS:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[18] It can be operated in both positive and negative ion modes.
-
Spectral Interpretation: Boronic acids can form various adducts (e.g., with solvents or salts) and the aforementioned boroxines, which can complicate mass spectra.[7][18] Optimized instrument parameters can help minimize the formation of these species.[16]
-
Derivatization: In some cases, derivatization can be employed to improve ionization efficiency and prevent boroxine formation, although modern UPLC-MS methods often make this unnecessary.[18][19]
Experimental Protocol: UPLC-ESI-MS
-
Instrumentation: An ultra-high-performance liquid chromatograph (UPLC) coupled to a mass spectrometer with an ESI source.
-
UPLC Conditions: Similar to the HPLC method, but with a sub-2 µm particle size column and a faster gradient to achieve high-throughput analysis.[16]
-
MS Conditions:
-
Ionization Mode: ESI negative ion mode often provides a strong [M-H]⁻ signal.[19]
-
Mass Range: Scan a range appropriate for the expected molecular weight and potential impurities.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature to maximize the signal of the desired ion and minimize in-source fragmentation and adduct formation.
-
Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Information Provided |
| qNMR | - Absolute quantification[11] - Provides structural information[11] - No need for a specific reference standard[11] | - Lower sensitivity compared to LC-MS - Can be complex to set up and validate | - Absolute purity - Identification and quantification of major impurities |
| HPLC-UV/PDA | - High resolution for separating impurities - Robust and widely available - Provides relative purity | - Relative quantification requires a reference standard for absolute purity - May not detect non-UV active impurities | - Relative purity (area %) - Impurity profile |
| LC-MS | - High sensitivity and selectivity[16] - Confirms molecular weight[18] - Ideal for identifying trace impurities | - Ionization efficiency can vary between compounds - Complex spectra due to adducts and boroxines[18] | - Molecular weight confirmation - Identification of unknown impurities |
Conclusion: A Validated, Orthogonal Approach is Key
Assessing the purity of synthesized (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid requires a thoughtful and multi-faceted analytical strategy. While qNMR stands out for its ability to provide an absolute purity value, HPLC is essential for a detailed impurity profile, and LC-MS is crucial for molecular weight confirmation and the identification of trace impurities. The validation of these analytical methods according to established guidelines is a critical step to ensure the reliability and reproducibility of the results.[20][21][22] By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the quality of their starting materials will support the successful outcome of their synthetic endeavors.
References
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
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- 11. benchchem.com [benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. waters.com [waters.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. upm-inc.com [upm-inc.com]
- 21. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic Acid Coupling Reactions
This guide provides an in-depth, objective comparison of catalytic systems for the Suzuki-Miyaura cross-coupling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible kinetic analysis.
Introduction: The Significance of Thiophene Scaffolds and Kinetic Insights
Thiophene-containing molecules are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a critical building block for synthesizing these valuable compounds. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]
However, the "plug-and-play" assumption often applied to Suzuki-Miyaura couplings can be misleading, especially when dealing with heteroaromatic substrates. Thiophene boronic acids, for instance, are susceptible to undesired side reactions like protodeboronation, where the crucial C-B bond is cleaved and replaced by a C-H bond.[2][3] This decomposition pathway competes directly with the desired cross-coupling, leading to reduced yields and complex product mixtures.
Understanding the reaction kinetics is therefore not merely an academic exercise; it is a critical tool for process optimization, catalyst selection, and ensuring reaction scalability. By quantifying the rates of both productive coupling and deleterious side reactions, we can select conditions that maximize efficiency and product purity. This guide provides a framework for conducting such a comparative kinetic analysis.
Fundamentals of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step of the entire cycle.[4][5] The efficiency of this step is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[6][7]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][9] Bulky ligands often accelerate this step, preventing catalyst decomposition and promoting product formation.[10]
A visual representation of this process is essential for understanding the interplay of the components.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
For the diligent researcher engaged in the complex landscape of drug discovery and organic synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, a valuable building block in synthetic chemistry, requires a nuanced and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols for related chemical classes.
This document serves as your operational plan, ensuring that every step, from the laboratory bench to final disposal, is conducted with the highest commitment to safety and environmental stewardship.
Hazard Profile & Immediate Safety Precautions
Before any disposal procedures commence, a thorough understanding of the potential hazards is critical. The hazard profile below is extrapolated from data on structurally similar thiophene and boronic acid derivatives.
Personal Protective Equipment (PPE): The First Line of Defense
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] The mandatory PPE includes:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield.[1][7] | Protects against potential splashes of solutions or contact with fine solid particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[4][7] | Provides a barrier against skin contact, which can cause irritation.[8][9] Gloves must be inspected before use. |
| Body Protection | A flame-retardant lab coat, fully fastened.[7] | Protects against accidental spills and skin exposure. |
| Footwear | Closed-toe shoes.[7] | Standard laboratory practice to protect feet from spills. |
The Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid or its waste be disposed of down the drain or in regular trash.[1][7] It must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) department.
The following diagram outlines the decision-making and operational flow for proper disposal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
As drug development professionals and researchers, our work with novel chemical compounds is foundational to scientific progress. The safe handling of these materials is not merely a matter of compliance but a core tenet of scientific excellence. This guide provides essential safety and logistical information for the laboratory use of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, ensuring that innovation and safety proceed hand-in-hand.
Core Principles of Safe Handling: A Multi-Layered Defense
A comprehensive Personal Protective Equipment (PPE) strategy is paramount to minimize exposure. The following recommendations are based on a thorough risk assessment of handling solid and dissolved forms of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential for all handling) | Eye Protection | Chemical splash goggles are mandatory to shield against accidental splashes.[2] |
| Hand Protection | Nitrile gloves are required to prevent skin contact.[5] | |
| Body Protection | A fully fastened laboratory coat should be worn to protect against spills.[2] | |
| Secondary (For handling solids or concentrated solutions) | Respiratory Protection | All work with the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2] |
| Face Protection | A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[6] |
Operational Plan: From Weighing to Waste
Safe handling is a continuous process that extends from initial preparation to final disposal.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Weighing and Transfer of Solid Compound:
-
Experimental Procedure:
-
Post-Experiment Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.[6]
-
Segregate all waste contaminated with (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid into a designated, clearly labeled hazardous waste container.[1][7] This includes gloves, weighing paper, and any contaminated absorbent materials.[1]
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.[1]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[8] Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9]
-
Spill: For spills contained within the fume hood, use an inert absorbent material to clean the area.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.[10]
Logical Workflow for Safe Handling
To further clarify the procedural steps for safely handling (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid, the following workflow diagram has been generated.
Sources
- 1. benchchem.com [benchchem.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
